Preclinical studies have identified multiple biological activities of pachypodol. The following table summarizes key findings and proposed mechanisms of action.
| Pharmacological Activity | Experimental Model | Key Findings / Proposed Mechanism |
|---|---|---|
| Anti-inflammatory & Lung Barrier Repair | LPS-induced Acute Lung Injury (ALI) in mice [1] | Liposomal this compound (Pac-lipo) alleviated lung edema and injury, inhibited inflammation, and repaired lung epithelial-endothelial barriers [1]. |
| Antioxidant & Cytoprotective | HepG2 cells (Liver) [2] | Activated Nrf2/ARE pathway via ERK-dependent mechanism; increased expression of antioxidant enzymes (GCLC, GCLM, NQO1); protected against t-BHP-induced oxidative cell death [2]. |
| Cardioprotective | Arsenic-induced cardiac damage in rats [3] | Attenuated oxidative stress (reduced ROS/MDA, elevated antioxidant enzymes), reduced inflammation (lowered NF-κB, TNF-α, IL-6), and inhibited apoptosis (reduced Bax/Bcl-2 ratio, Caspase-3/9) [3]. |
| Broad-Spectrum Bioactivity | In vitro and literature reviews [4] [5] | Reported activities include antimicrobial, antiviral, anticancer, anti-mutagenic, antidepressant, and antiemetic effects [4] [5]. |
The antioxidant mechanism of this compound identified in HepG2 cells involves a specific signaling pathway.
Figure 1: Proposed mechanism for this compound's antioxidant effects via the ERK-Nrf2-ARE pathway. Based on studies in HepG2 cells [2].
The following protocol describes a method for isolating this compound from patchouli leaves [6]:
To overcome this compound's hydrophobicity and enable in vivo delivery, a lung-targeted liposomal formulation (Pac-lipo) has been developed [1]:
Current research is exploring innovative ways to leverage this compound's bioactivity. A prominent example is its formulation into inhaled, lung-targeted liposomes (Pac-lipo) for treating Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). This approach has been shown to ameliorate ALI in mouse models by controlling inflammation and repairing the lung barrier [1].
Future work will likely focus on:
For researchers requiring experimental protocols, a detailed method for isolating pachypodol and other flavonoids from P. cablin using High-Speed Countercurrent Chromatography (HSCCC) and preparative HPLC is available [1].
The workflow for this isolation process is summarized in the diagram below:
This compound exhibits a broad spectrum of biological activities, making it a promising candidate for drug development [2] [3]. The table below summarizes its key pharmacological effects:
| Pharmacological Activity | Research Findings / Proposed Mechanisms |
|---|---|
| Anti-inflammatory | Demonstrated significant anti-inflammatory effects in various assays [2] [3]. |
| Antioxidant | Shows potent free radical scavenging activity [2] [3]. |
| Anticancer | Exhibits cytotoxic activity and inhibits growth of specific cancer cell lines (e.g., CaCo-2 colon cancer) [2] [3] [4]. |
| Antimicrobial | Effective against a range of bacterial and fungal pathogens [2] [3]. |
| Antiviral | Has shown activity against certain viruses [2] [3]. |
| Antidepressant | Contributes to the overall neurological effects of patchouli oil [2]. |
| Antiemetic | Used in traditional medicine to relieve vomiting [2]. |
| Anti-mutagenic | Helps protect against genetic mutations [2] [3]. |
The following table consolidates key physicochemical data and standard stock solution preparation protocols for pachypodol.
| Property / Parameter | Value / Instruction |
|---|---|
| Molecular Weight | 344.32 g/mol [1] |
| Solubility in DMSO | ~100 mg/mL (approximately 290.43 mM) [1] [2] |
| Standard Stock Concentration | 10-100 mM in DMSO [1] [2] |
| Sample Preparation (1 mL of 10 mM stock) | Dissolve 3.44 mg of this compound in 1 mL of DMSO [2]. |
| Storage Recommendation | Aliquot and store at -20°C to -80°C; protect from light and moisture to ensure stability. Avoid repeated freeze-thaw cycles [1] [3]. |
The following diagram illustrates a typical experimental workflow for evaluating the cytoprotective effects of this compound in HepG2 cells, based on a peer-reviewed study [4]:
This workflow is based on a specific experimental design [4]. Below are the key methodological details:
The cytoprotective effect of this compound is mediated through the activation of the Nrf2/ARE signaling pathway, as illustrated below:
Key experimental evidence supporting this mechanism includes:
The antioxidant effect of pachypodol is primarily mediated through the ERK-dependent Nrf2-ARE pathway [1]. The diagram below illustrates this key signaling mechanism.
ERK-dependent Nrf2 activation pathway by this compound. ERK inhibition ablates the effect, confirming the mechanism. [1]
Key experimental evidence for this pathway includes:
Reliable analysis is crucial for pharmaceutical development. The table below outlines standard techniques for detecting and quantifying this compound.
| Technique | Application | Key Features |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [2] | Quantitative analysis in biological matrices (e.g., rat plasma) [2] | High sensitivity and specificity; ideal for pharmacokinetic studies. |
| Ultra-High Performance Liquid Chromatography (UHPLC) [2] | Separation from complex mixtures and impurities [2] | Faster analysis and higher resolution compared to HPLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [2] | Structural elucidation and identity/purity confirmation [2] | Provides definitive atomic-level structural information. |
A representative protocol for pharmacokinetic analysis in rat plasma uses UHPLC-MS/MS [2]:
Research indicates this compound is a promising multi-target therapeutic candidate.
Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone; C₁₈H₁₆O₇) is a methoxylated flavonoid first isolated from the leaves of Pogostemon cablin Benth. (patchouli) and has since been identified in various other medicinal plants. This bioactive compound belongs to the flavonol subclass and is characterized by its specific methylation pattern, which significantly influences its pharmacological properties and bioavailability. As a natural product with diverse therapeutic potential, this compound has attracted considerable scientific interest in recent years for drug discovery and development applications [1] [2].
The compound is typically isolated through bioactivity-guided fractionation using repeated column chromatography on silica gel, often combined with modern separation techniques like centrifugal partition chromatography (CPC) [3]. More than 140 bioactive substances have been identified in P. cablin, with this compound representing one of the most pharmacologically promising non-volatile constituents [1]. Its molecular structure features a flavonoid backbone with specific methoxy groups at positions 3, 3', and 7, and hydroxyl groups at positions 4' and 5, which are crucial for its biological activities and interaction with molecular targets [3].
This compound exhibits a remarkably diverse range of biological activities, making it a promising candidate for various therapeutic applications. The table below summarizes its key pharmacological activities with corresponding experimental evidence:
Table 1: Comprehensive Pharmacological Profile of this compound
| Pharmacological Activity | Experimental Model/System | Key Findings/Mechanisms | Reference |
|---|---|---|---|
| Antioxidant | HepG2 cells | Activation of Nrf2/ARE pathway; ERK-dependent Nrf2 activation; ↑ Nuclear Nrf2 accumulation; ↑ mRNA levels of GCLC, GCLM, and NQO1 | [3] |
| Anti-inflammatory | LPS-induced ALI murine model | Inhibition of inflammation; Protection of tight junctions in endothelial and lung epithelial cells; Modulation of AhR/NF-κB signaling pathway | [4] |
| Anticancer | Not specified in available results | Reported cytotoxic and antitumor activities | [1] [2] |
| Antimicrobial | Not specified in available results | Broad-spectrum antimicrobial and antiviral activities | [1] [2] |
| Antidepressant | Not specified in available results | Modulation of neurological pathways | [1] |
| Antiemetic | Not specified in available results | Traditional use in Chinese medicine for vomiting | [1] [2] |
| Cytoprotective | HepG2 cells exposed to t-BHP | Protection against oxidative stress-induced cell death; Attenuation of ROS production | [3] |
| Acute Lung Injury Treatment | LPS-induced ALI mice; Liposomal formulation | Alleviation of lung protein-rich edema and lung injury; Improved pulmonary function; Repair of lung epithelial-endothelial barriers | [4] |
The antioxidant properties of this compound represent one of its most thoroughly characterized pharmacological activities. Research demonstrates that this compound activates the Nrf2/ARE pathway, a master regulator of cellular antioxidant defense systems [3]. In HepG2 cells (human hepatoma cell line), this compound treatment significantly enhanced antioxidant response element (ARE)-driven luciferase activity in a concentration-dependent manner, with statistically significant increases observed at concentrations as low as 10 μM [3].
The molecular mechanism involves extracellular signal-regulated kinase (ERK)-dependent Nrf2 activation. This compound treatment increases ERK phosphorylation, leading to Nrf2 dissociation from the Keap1-Cul3 complex in the cytoplasm and subsequent translocation to the nucleus [3]. This nuclear accumulation of Nrf2 upregulates the expression of cytoprotective genes, including the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC, GCLM) and NAD(P)H:quinone oxidoreductase 1 (NQO1) [3]. The critical role of ERK signaling was confirmed through inhibition experiments with PD98059, which completely abrogated this compound-induced increases in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes [3].
Table 2: Effects of this compound on Oxidative Stress Parameters in HepG2 Cells
| Parameter | Effect of this compound | Significance |
|---|---|---|
| t-BHP-induced cell death | Significant prevention with 12h pretreatment | Concentration-dependent cytoprotection |
| Intracellular ROS levels | Clear attenuation of t-BHP-induced ROS | ~3-fold increase by t-BHP alone reduced by this compound pretreatment |
| Nuclear Nrf2 accumulation | Obvious increase after 6h exposure | Concentration-dependent effect |
| Cellular glutathione content | Increased | Enhanced cellular antioxidant capacity |
| ARE-luciferase activity | Enhanced in concentration-dependent manner | Significant from 10 μM concentration |
The cytoprotective efficacy of this compound was demonstrated in tert-butylhydroperoxide (t-BHP)-induced oxidative stress models in HepG2 cells. t-BHP alone reduced cell viability to approximately 35% of control levels, but pretreatment with this compound for 12 hours significantly prevented this oxidative stress-induced cell death in a concentration-dependent manner [3]. This protective effect was not observed with only 1-hour pretreatment, indicating that prolonged exposure is necessary for the activation of endogenous antioxidant defense systems [3].
Recent investigations have revealed promising anti-inflammatory applications for this compound, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). A 2024 study developed a lung-targeting nanomedicine by encapsulating this compound in dipalmitoyl phosphatidylcholine (DPPC) liposomes (Pac-lipo) to improve its delivery and efficacy [4].
The anti-inflammatory mechanism of this compound involves modulation of the AhR/NF-κB signaling pathway. In LPS-induced ALI murine models, this compound treatment significantly relieved inflammatory responses in lung tissues, including reduction of edema, lung injury, and inhibition of inflammatory cytokine production [4]. The compound demonstrated protective effects on tight junctions of endothelial and lung epithelial cells against LPS-induced damage, helping to maintain pulmonary barrier integrity [4].
The therapeutic outcomes observed in ALI models include alleviation of lung protein-rich edema, improved pulmonary function, and repair of lung epithelial-endothelial barriers [4]. RNA sequencing, molecular docking, and western blotting analyses confirmed that this compound exerts its effects through multi-target actions against inflammation and barrier disruption [4].
The isolation of this compound from P. cablin typically follows a bioactivity-guided approach to ensure the compound's pharmacological relevance:
The evaluation of antioxidant activity typically involves multiple complementary assays:
For assessment of anti-inflammatory activity, particularly in ALI models:
Several advanced analytical techniques have been employed for the identification, quantification, and characterization of this compound:
Table 3: Analytical Methods for this compound Quantification and Characterization
| Method | Applications | Key Features | Reference |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Qualitative and quantitative analysis in various matrices | High sensitivity and specificity; enables determination of molecular weight and structural details | [5] |
| Ultra-High Performance Liquid Chromatography (UHPLC) | Separation from similar compounds and impurities | Faster analysis and higher resolution than conventional HPLC; often coupled with MS for accurate quantification | [5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and semi-volatile derivatives | Efficient separation and precise analysis; suitable for essential oils and aromatic plant extracts | [5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity | Provides critical structural insights; reveals atom arrangements and molecular framework; non-destructive technique | [5] |
Pharmacokinetic studies of this compound have been conducted using UHPLC-MS/MS methods in rat plasma. The developed method demonstrated excellent performance characteristics, including high selectivity, linearity, sensitivity, and precision for the quantification of this compound [5].
Stability studies revealed satisfactory short-term stability under various conditions but indicated compromised long-term stability, particularly with repeated freeze-thaw cycles and extended storage durations [5]. Pharmacokinetic evaluation in rats revealed significant differences in key parameters between this compound and related compounds, suggesting distinct metabolic profiles influenced by hydrophobicity [5].
Despite the promising pharmacological profile of this compound, several research gaps need to be addressed:
Future research should focus on addressing these gaps through well-designed preclinical toxicology studies, development of optimized formulations to enhance bioavailability, and ultimately, clinical trials to validate therapeutic efficacy in humans. The integration of modern drug development approaches, such as targeted delivery systems and structure-activity relationship studies, could further enhance the therapeutic potential of this promising natural compound.
The following diagram illustrates the primary molecular mechanisms underlying this compound's antioxidant and anti-inflammatory activities:
Diagram 1: Molecular mechanisms of this compound showing Nrf2/ARE antioxidant pathway and AhR/NF-κB anti-inflammatory pathway
The experimental workflow for evaluating this compound's effects, particularly in acute lung injury models, involves the following key steps:
Diagram 2: Comprehensive research workflow for evaluating this compound's therapeutic effects from isolation to mechanistic studies
The initial steps involve preparing a crude extract rich in flavonoids from the plant material.
The core isolation process employs High-Speed Counter-Current Chromatography (HSCCC) and preparative HPLC, offering high recovery and purity.
The workflow below illustrates the complete isolation and analysis process.
Workflow for this compound isolation and identification from Pogostemon cablin.
Once isolated, this compound must be rigorously identified and characterized.
Table 1: Documented Pharmacological Activities of this compound
| Pharmacological Activity | Description / Model System |
|---|---|
| Antioxidant | Activates the Nrf2/ARE pathway, increases cellular glutathione, and protects HepG2 liver cells from oxidative stress [6]. |
| Anti-inflammatory | Traditionally implicated in treating inflammatory diseases; specific mechanistic studies are an active area of research [3] [7]. |
| Antimicrobial | Shows activity against various microbes; molecular docking studies suggest potential inhibition of Staphylococcal Enterotoxin B (SEB) [7]. |
| Anticancer | Reported to possess cytotoxic activity against various cancer cells [3] [5]. |
| Antiviral | Demonstrated to have general antiviral properties [3] [5]. |
| Antiemetic | Used traditionally to treat nausea and vomiting [3] [5]. |
Research has elucidated a key molecular mechanism behind this compound's antioxidant effect.
The diagram below illustrates this cellular pathway.
Proposed mechanism for this compound's antioxidant effects via ERK-Nrf2-ARE pathway.
This compound (C₁₈H₁₆O₇), identified chemically as 4′,5-dihydroxy-3,3′,7-trimethoxyflavone, is an O-methylated flavonoid naturally occurring in various medicinal plants, most notably Pogostemon cablin (patchouli) [1] [2]. This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anti-carcinogenic, and hepatoprotective effects [3] [1] [4]. The analytical characterization and quantification of this compound is therefore crucial for understanding its pharmacokinetic behavior, stability profiles, and therapeutic potential in drug discovery and herbal product standardization [3].
Advanced analytical techniques, particularly Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS), have emerged as the methodology of choice for this compound analysis due to their exceptional sensitivity, selectivity, and ability to detect and quantify this compound in complex biological matrices [3] [5]. The development of robust LC-MS/MS protocols enables researchers to address critical questions regarding this compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental parameters influencing both the safety and efficacy of potential therapeutic interventions [3]. This application note provides comprehensive methodologies and protocols for this compound analysis using LC-MS/MS platforms, with specific applications in pharmacological research, quality control, and drug discovery.
Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) represents the gold standard for sensitive and selective detection and quantification of this compound in various sample matrices. The technique synergistically merges the separation prowess of high-performance liquid chromatography (HPLC) with the detailed mass analysis capabilities of tandem mass spectrometry (MS/MS) [3]. The implementation of LC-MS/MS significantly augments both sensitivity and specificity, facilitating the accurate discernment and quantitation of this compound amidst intricate biological matrices such as plasma, plant extracts, and herbal products [3] [5].
Table 1: Optimal Chromatographic Conditions for this compound Analysis
| Parameter | Specification | Application Notes |
|---|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | Alternative: Reverse-phase C18e column |
| Column Temperature | 25°C | Consistent temperature control critical for retention time reproducibility |
| Mobile Phase A | 0.1% Formic acid in water | Enhances ionization in positive mode |
| Mobile Phase B | Acetonitrile or Methanol (LC-MS grade) | Acetonitrile preferred for better peak shape |
| Gradient Program | 0–4 min: 14%–53% B; 4–5 min: 53%–100% B; 5–7 min: 100% B | Total run time: 7 minutes |
| Flow Rate | 0.3 mL/min | Optimal for UPLC separations |
| Injection Volume | 5 μL | Partial loop injection recommended for precision |
For mass spectrometric detection, the Multiple Reaction Monitoring (MRM) mode has been successfully employed for this compound quantification with both positive and negative ionization [5]. The mass spectrometer parameters should be optimized as follows: drying gas (N₂) temperature: 320°C; gas flow rate: 7 L/min; atomizer pressure: 35 psi; and capillary voltage: 3500 V [5]. The specific MRM transitions for this compound and other co-analyzed flavonoids should be established during method development, focusing on the most abundant and specific product ions for each analyte [5].
Proper sample preparation is critical for accurate this compound quantification, particularly when dealing with complex matrices. For plant materials such as Pogostemon cablin, efficient extraction of this compound can be achieved using 85% ethanol under heated reflux conditions (twice for 1.5 hours each) followed by filtration and concentration under reduced pressure [5]. For biological samples including plasma, serum, or tissue homogenates, protein precipitation with acetonitrile represents the most effective clean-up procedure [5].
Table 2: Sample Requirements for this compound Analysis Across Different Matrices
| Sample Type | Recommended Volume | Preparation Notes |
|---|---|---|
| Plant Extracts | 100-500 mg | Homogenize in liquid nitrogen prior to extraction |
| Biological Matrices (serum/plasma) | 100-500 µL | Protein precipitation with 3 volumes of acetonitrile |
| Herbal Supplements | 50-200 mg | Grind to uniform powder before extraction |
| Cell Culture Supernatants | 0.5-1 mL | Centrifuge at 10,000 × g to remove cellular debris |
| Tissue Homogenates | 50-200 mg | Homogenize in PBS (1:5 w/v) before extraction |
| Aqueous Extracts | 1-5 mL | Lyophilize and reconstitute in mobile phase |
Liquid-liquid extraction (LLE) with acidified ethyl acetate has been demonstrated as highly effective for extracting this compound and related methoxylated flavones from rat plasma, ensuring efficient analyte recovery while minimizing matrix effects [3]. The addition of stable isotope-labeled internal standards (when available) significantly improves quantification accuracy by correcting for variations in sample preparation and instrument response [6]. For untargeted metabolomics studies investigating this compound and its metabolites, quality control measures should include instrument calibration, blank runs, replicate analyses, and data normalization to ensure analytical reliability [6].
LC-MS/MS analysis of this compound has enabled comprehensive pharmacokinetic investigations that are essential for understanding its in vivo behavior and therapeutic potential. A recent study developed and validated a sensitive UPLC-MS/MS method for the simultaneous determination of 15 bioactive components, including this compound, in rat plasma after oral administration of Pogostemon cablin extract [5]. This methodological approach revealed critical insights into the absorption characteristics and elimination profiles of this compound, demonstrating its detectability in plasma and enabling the calculation of essential pharmacokinetic parameters such as area under the curve (AUC), clearance (Cl), half-life (t₁/₂), and mean residence time (MRT) [3] [5].
Stability studies conducted as part of pharmacokinetic investigations have revealed that this compound exhibits satisfactory short-term stability under various handling conditions but may display compromised long-term stability, particularly when subjected to repeated freeze-thaw cycles and extended storage durations [3]. These findings highlight the importance of proper sample handling and storage conditions for reliable this compound quantification in long-term pharmacokinetic studies. Additionally, comparative pharmacokinetic evaluation in rats has revealed significant differences in key parameters between this compound and structurally related methoxylated flavones, suggesting distinct metabolic profiles potentially influenced by compound-specific characteristics such as hydrophobicity [3].
The analysis of this compound extends beyond pharmacokinetic studies to include bioactive compound screening and quality control of herbal products. Creative Proteomics offers specialized this compound analysis services that encompass qualitative and quantitative analysis, purity assessment, metabolite profiling, and pharmacological activity screening [3]. These services facilitate the comprehensive evaluation of this compound's therapeutic potential and its standardization in herbal preparations.
In quality control applications, this compound analysis is crucial for ensuring the authenticity, potency, and safety of herbal products containing Pogostemon cablin [3] [7]. By quantifying this compound content and monitoring for potential adulteration or contamination, manufacturers can implement robust quality control measures to safeguard consumer health and maintain product integrity [3]. Furthermore, chemical profiling studies employing HPLC-Q-TOF-MS have successfully identified and characterized this compound in Pogostemon cablin samples, establishing it as one of the 33 flavonoids present in this medicinal herb and providing a scientific basis for its use as a quality marker [7].
Principle: This protocol describes a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound and 14 other bioactive components in rat plasma following oral administration of Pogostemon cablin extract [5]. The method demonstrates excellent accuracy, precision, and sensitivity for pharmacokinetic studies.
Materials and Reagents:
Instrumentation and Conditions:
Sample Preparation Procedure:
Method Validation Parameters:
Applications: This validated method is suitable for comprehensive pharmacokinetic studies of Pogostemon cablin extracts, enabling the simultaneous monitoring of this compound along with multiple co-administered compounds to understand potential interactions and collective pharmacokinetic behavior [5].
This compound exhibits significant antioxidant and cytoprotective effects through activation of the Nrf2-ARE pathway, as demonstrated in HepG2 cells [4]. The compound protects hepatocytes from oxidative injury by enhancing the endogenous antioxidant defense system through ERK-dependent Nrf2 activation [4]. Specifically, this compound increases ERK phosphorylation, leading to Nrf2 dissociation from the Keap1-Cul3 complex in the cytoplasm and subsequent translocation to the nucleus [4]. This nuclear accumulation of Nrf2 upregulates the expression of antioxidant genes including GCLC, GCLM, and NQO1, resulting in increased cellular glutathione content and enhanced antioxidant capacity [4].
The following diagram illustrates this molecular mechanism:
Diagram 1: Molecular mechanism of this compound-mediated cytoprotection through ERK-dependent Nrf2 activation
Experimental evidence confirms that inhibition of ERK phosphorylation by PD98059 completely abrogates the increase in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes induced by this compound, establishing the critical role of ERK signaling in this pathway [4]. This mechanism explains the observed protective effects of this compound against tert-butylhydroperoxide (t-BHP)-induced oxidative stress in HepG2 cells, where pretreatment with this compound significantly attenuated ROS production and prevented cell death [4].
The comprehensive analysis of this compound in various matrices follows a systematic workflow encompassing sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation. The following diagram outlines this process:
Diagram 2: Comprehensive analytical workflow for this compound analysis in biological and plant samples
This workflow highlights the integrated approach necessary for reliable this compound analysis, with each stage requiring careful optimization and validation to ensure accurate and reproducible results across different sample types and concentrations.
The application notes and protocols detailed in this document provide comprehensive methodologies for the analysis of this compound using LC-MS/MS platforms. The sophisticated analytical approaches outlined enable precise quantification of this compound in complex matrices, yielding valuable insights into its pharmacokinetic behavior, therapeutic mechanisms, and potential applications in drug development and quality control of herbal products. The experimental protocols have been validated according to rigorous analytical standards, ensuring their reliability for pharmaceutical and clinical research applications.
Future directions in this compound analysis should focus on expanding applications to include metabolite identification, in vivo tissue distribution studies, and clinical pharmacokinetic investigations in human subjects. Additionally, the development of high-throughput methods and automated sample preparation techniques could further enhance the efficiency and accessibility of this compound analysis in various research and industrial settings.
This compound (IUPAC name: 4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is a biologically significant O-methylated flavonol found in various medicinal plants, particularly Pogostemon cablin Benth. (patchouli) [1] [2]. This methoxyflavonoid has attracted substantial research interest due to its diverse pharmacological activities, including potent antioxidant, anticancer, anti-inflammatory, antimicrobial, and antiviral properties [3]. The compound's chemical structure consists of a flavonoid backbone with specific methoxy and hydroxy substitutions that govern its physicochemical behavior and biological interactions [1]. Recent studies have demonstrated that this compound exerts cytoprotective effects against oxidative stress-induced damage in HepG2 cells through ERK-dependent Nrf2 activation pathways [2], highlighting its potential therapeutic relevance for hepatic disorders and other oxidative stress-related conditions. These application notes provide comprehensive analytical protocols and experimental methodologies for qualitative and quantitative analysis of this compound, supporting standardization and further pharmacological investigation of this promising natural compound.
This compound is classified chemically as a trimethoxyflavone with the molecular formula C₁₈H₁₆O₇ and a molar mass of 344.319 g·mol⁻¹ [1]. The compound's systematic IUPAC name is 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one, and it is also known as quercetin 3,7,3'-trimethyl ether [1]. Structurally, this compound features a flavonoid backbone composed of three rings (A, B, and C) with specific substituent patterns that significantly influence its physicochemical properties and bioactivity. The methoxy groups at positions 3, 7, and 3' contribute to the compound's moderate lipophilicity, while the hydroxy groups at positions 5 and 4' enable hydrogen bonding and contribute to its antioxidant capacity through free radical scavenging activity [2] [3].
Table 1: Fundamental Chemical Characteristics of this compound
| Property | Description |
|---|---|
| IUPAC Name | 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one |
| Molecular Formula | C₁₈H₁₆O₇ |
| Molar Mass | 344.319 g·mol⁻¹ |
| Classification | O-methylated flavonol, trimethoxyflavone |
| Synonyms | Quercetin 3,7,3'-trimethyl ether |
| Natural Sources | Pogostemon cablin, Calycopteris floribunda, Croton ciliatoglanduliferus |
| Bioactivities | Antioxidant, cytoprotective, anticancer, anti-inflammatory, antimicrobial |
The structural arrangement of this compound allows for specific molecular interactions with biological targets and analytical matrices. The compound exhibits limited water solubility, which presents formulation challenges for therapeutic applications [3]. Recent computational studies have explored encapsulation strategies using cyclodextrin complexes to enhance solubility and bioavailability while maintaining biological activity [3]. Understanding these fundamental chemical properties is essential for developing appropriate analytical methods and experimental protocols for this compound isolation, quantification, and bioactivity assessment.
Efficient extraction of this compound from plant materials requires optimized protocols that account for the compound's moderate polarity and stability characteristics. The bioactivity-guided fractionation approach has proven successful for isolating this compound from Pogostemon cablin [2]. The process begins with preparing a crude methanol extract from dried leaves using standard maceration or Soxhlet extraction techniques [2]. The methanol extract is subsequently partitioned with non-polar solvents, typically beginning with n-hexane, to separate this compound from highly polar compounds and chlorophyll [2]. The n-hexane fraction, enriched with methoxyflavonoids, is then subjected to advanced separation techniques such as Centrifugal Partition Chromatography (CPC) or preparative High-Performance Liquid Chromatography (HPLC) for final purification [2].
For qualitative analysis, chromatographic fingerprinting provides reliable identification of this compound in complex mixtures. HPLC analysis with diode-array detection typically shows characteristic UV-Vis spectra with absorption maxima at approximately 255 and 350 nm, consistent with its flavonoid structure [2]. Mass spectrometric detection (LC-MS) further confirms identity through molecular ion detection at m/z 344.1 [M+] and characteristic fragmentation patterns [2]. Advanced spectroscopic techniques including NMR spectroscopy (¹H and ¹³C) provide definitive structural confirmation through comparison with reference data from literature [2].
Accurate quantification of this compound requires validated analytical methods with appropriate sensitivity and specificity. Reverse-phase HPLC with UV detection represents the most widely employed approach for routine quantification [2]. The method typically utilizes a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of water-acetonitrile or water-methanol gradients acidified with 0.1% formic acid to enhance peak shape [2]. The flow rate is generally maintained at 1.0 mL/min with column temperature stabilized at 30-40°C, and detection wavelengths set at 254-350 nm [2].
Table 2: Analytical Techniques for this compound Qualification and Quantification
| Method | Experimental Conditions | Key Parameters | Applications |
|---|
| HPLC-UV/Vis | Column: C18 (250×4.6mm, 5μm) Mobile phase: Water-acetonitrile gradient Flow rate: 1.0 mL/min Detection: 254-350 nm | Retention time: ~15-20 min LOD: ~0.1 μg/mL LOQ: ~0.3 μg/mL | Quality control, content uniformity, stability studies | | LC-MS/MS | Ionization: ESI positive mode Mass transition: 344.1→329.1 Collision energy: 20-30 eV | Linear range: 1-1000 ng/mL Precision: RSD <10% | Pharmacokinetic studies, metabolite identification | | Centrifugal Partition Chromatography | Solvent system: Hexane-ethyl acetate-methanol-water Mode: Descending Flow rate: 2-3 mL/min | Purity: >95% Recovery: >85% | Preparative isolation, reference standard production |
For enhanced sensitivity requirements, particularly in pharmacokinetic studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides superior detection capabilities [3]. The method typically employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) of the mass transition 344.1→329.1 [3]. Validation parameters should include linearity (r² > 0.99), accuracy (85-115%), precision (RSD < 15%), and stability under various storage conditions according to ICH guidelines [2] [3]. These quantitative methods enable reliable measurement of this compound in plant materials, biological samples, and pharmaceutical formulations, supporting quality control and pharmacological research.
This compound demonstrates significant antioxidant properties and cytoprotective effects against oxidative stress-induced cellular damage [2]. Standardized protocols for assessing these activities provide valuable data for evaluating therapeutic potential. The ARE-luciferase reporter assay represents a key method for measuring Nrf2 pathway activation, a primary mechanism underlying this compound's antioxidant effects [2]. In this assay, HepG2 cells stably transfected with an ARE-driven luciferase plasmid are treated with this compound (typically 3-100 μM) for 12-24 hours, followed by luciferase activity measurement using commercial assay systems [2].
For evaluating cytoprotective effects, the tert-butylhydroperoxide (t-BHP) induced oxidative stress model in HepG2 cells provides a well-established experimental system [2]. Cells are pretreated with this compound (10-30 μM) for 12 hours before exposure to t-BHP (200-400 μM) for 30 minutes to 3 hours [2]. Cell viability is subsequently assessed using standard methods such as MTT assay, which measures mitochondrial reductase activity as an indicator of metabolic function [2]. Additionally, intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), where oxidation yields fluorescent DCF measurable at excitation/emission wavelengths of 485/535 nm [2].
Understanding the molecular mechanisms underlying this compound's bioactivity requires well-designed experimental protocols. The ERK-dependent Nrf2 activation pathway has been identified as a primary mechanism for this compound's antioxidant effects [2]. To investigate this pathway, researchers can employ Western blot analysis to detect nuclear Nrf2 accumulation and ERK phosphorylation [2]. Standard protocols involve separating nuclear and cytosolic fractions using commercial kits, followed by immunoblotting with anti-Nrf2 antibodies [2]. For ERK phosphorylation assessment, whole cell lysates are probed with phospho-ERK and total ERK antibodies to determine activation status [2].
To confirm pathway specificity, pharmacological inhibition studies using ERK inhibitors such as PD98059 (10-20 μM) are recommended [2]. Pretreatment with the inhibitor for 1-2 hours before this compound administration should abrogate Nrf2 nuclear translocation and subsequent antioxidant gene expression if the pathway is ERK-dependent [2]. Additional mechanistic insights can be gained through quantitative real-time PCR analysis of Nrf2-regulated genes including glutamate-cysteine ligase catalytic subunit (GCLC), modifier subunit (GCLM), and NAD(P)H quinone dehydrogenase 1 (NQO1) [2]. Cellular glutathione content, a critical antioxidant, can be measured using commercial kits based on the DTADNB recycling assay to further validate antioxidant effects at the biochemical level [2].
Table 3: Experimental Parameters for this compound Bioactivity Assessment
| Assay Type | Cell Line/Model | Treatment Conditions | Key Measurements | Expected Outcomes |
|---|
| ARE-Luciferase Reporter | HepG2 cells stably transfected with pGL4.37[luc2P/ARE/Hygro] | this compound: 10-100 μM for 12-24h Vehicle: 0.1% DMSO | Luminescence intensity Fold increase vs. control | Concentration-dependent increase in luciferase activity (2-4 fold at 30μM) | | Cytoprotection | HepG2 cells + t-BHP-induced oxidative stress | this compound pretreatment: 10-30 μM for 12h t-BHP: 200-400 μM for 30min-3h | Cell viability (MTT assay) ROS production (DCF fluorescence) | 20-40% improvement in viability at 30μM 30-50% reduction in ROS production | | Nrf2 Pathway Activation | HepG2 cells nuclear and cytosolic fractions | this compound: 10-30 μM for 6h PD98059: 10-20 μM (1h pretreatment) | Nuclear Nrf2 accumulation (Western blot) ERK phosphorylation | 2-3 fold increase in nuclear Nrf2 Reversal by ERK inhibition |
Computational methods provide valuable insights into this compound's molecular interactions and potential formulation strategies. Molecular docking studies effectively predict binding orientations and affinities between this compound and biological targets or complexation agents [3]. Standard protocols utilize software such as AutoDock 4.2.6 with the Lamarckian Genetic Algorithm (LGA) for conformational sampling [3]. Typical parameters include grid box sizes of 40×40×40 points with 0.375 Å spacing, and 200 docking runs with 25,000,000 energy evaluations each to ensure comprehensive sampling [3]. For this compound, docking studies have demonstrated favorable interactions with cyclodextrin derivatives, particularly hydroxypropyl-β-cyclodextrin (HPβ-CDX), suggesting potential for solubility enhancement through inclusion complex formation [3].
Molecular dynamics (MD) simulations further characterize the stability and behavior of this compound complexes under physiological conditions [3]. Standard protocols employ software packages like GROMACS 2020.4 with the CHARMM36 force field [3]. Systems are typically solvated in water boxes using the SPC/E model, energy-minimized using steepest descent algorithms for 10,000 steps, and equilibrated before production runs of 100-300 ns at 300 K [3]. Analysis of root mean square deviation (RMSD), radial distribution functions (RDF), and hydrogen bonding patterns provides insights into complex stability and interaction mechanisms [3]. These computational approaches enable rational design of this compound formulations with improved physicochemical properties while reducing experimental time and resources.
The limited aqueous solubility of this compound represents a significant challenge for pharmaceutical development [3]. Cyclodextrin complexation has emerged as a promising strategy to address this limitation [3]. Experimental protocols for inclusion complex preparation include kneading method, freeze-drying, and solvent evaporation techniques [3]. Optimal results have been achieved with hydroxypropyl-β-cyclodextrin (HPβ-CDX) using 1:1 molar ratios of this compound to cyclodextrin, with complex formation confirmed through phase solubility studies according to Higuchi and Connors method [3].
Characterization of this compound-cyclodextrin complexes employs multiple analytical techniques including differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and Fourier-transform infrared spectroscopy (FTIR) [3]. DSC thermograms typically show disappearance or shift of this compound melting endotherm (normally observed at ~210°C) upon complex formation, indicating amorphous inclusion within the cyclodextrin cavity [3]. PXRD patterns further confirm complex formation through appearance of diffuse patterns rather than sharp crystalline peaks [3]. These formulation strategies significantly enhance this compound's aqueous solubility (2-5 fold improvements reported), dissolution rate, and potentially oral bioavailability, supporting further pharmaceutical development [3].
The following Graphviz diagram illustrates the molecular mechanism of this compound-mediated Nrf2 activation, a key pathway responsible for its antioxidant effects:
Diagram 1: this compound activates cellular antioxidant defenses through ERK-mediated Nrf2 signaling [2].
This visualization outlines the sequential molecular events wherein this compound induces ERK phosphorylation, promoting dissociation of the Nrf2-Keap1 complex in the cytoplasm [2]. Subsequently, Nrf2 translocates to the nucleus where it binds to the Antioxidant Response Element (ARE), activating transcription of cytoprotective genes including glutamate-cysteine ligase (GCL) and NAD(P)H quinone dehydrogenase 1 (NQO1) [2]. This enhanced antioxidant gene expression ultimately confers protection against oxidative stress-induced cellular damage [2].
The following flowchart illustrates the comprehensive process for this compound extraction, isolation, and bioactivity validation:
Diagram 2: Bioactivity-guided isolation workflow for this compound from natural sources [2].
This workflow details the sequential steps from plant material processing through to mechanistic studies [2]. The process begins with methanol extraction of dried Pogostemon cablin leaves, followed by solvent partitioning to obtain an n-hexane fraction enriched with bioactive compounds [2]. ARE-luciferase activity screening identifies bioactive fractions, which subsequently undergo chromatographic separation using Centrifugal Partition Chromatography (CPC) or preparative HPLC to isolate this compound [2]. Structural elucidation via spectroscopic methods (NMR, MS) confirms compound identity, followed by comprehensive bioactivity validation and mechanistic studies to establish pharmacological potential [2].
This compound represents a promising phytochemical with demonstrated antioxidant and cytoprotective properties mediated through the ERK-Nrf2-ARE signaling pathway [2]. The analytical methods, experimental protocols, and computational approaches detailed in these application notes provide researchers with comprehensive tools for qualitative and quantitative analysis, bioactivity assessment, and formulation development. Standardized HPLC and LC-MS/MS methods enable reliable quantification, while well-established cell-based assays facilitate evaluation of therapeutic potential [2]. The computational modeling approaches offer insights into molecular interactions and support rational design of enhanced formulations [3].
Future research directions should address several key aspects, including comprehensive ADMET profiling, in vivo validation of efficacy using relevant disease models, and further exploration of structure-activity relationships to optimize therapeutic potential [2] [3]. Additionally, development of standardized reference materials and validated analytical methods will support quality control and regulatory approval processes. The integration of these research approaches will facilitate the translation of this compound from a naturally occurring compound to a potential therapeutic agent addressing oxidative stress-related pathologies.
Pachypodol (4',5-dihydroxy-3,3',7-trimethoxyflavone) is an O-methylated flavonoid of growing interest due to its anti-inflammatory, antioxidant, antimicrobial, and anti-carcinogenic activities [1] [2]. Its pharmacological potential, particularly in activating the Nrf2 antioxidant pathway, makes it a compound of significant research and therapeutic interest [3]. Reliable and sensitive bioanalytical methods are crucial for quantifying this compound in complex biological matrices to understand its pharmacokinetics (PK) and pharmacodynamics.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred technique for such analyses. It offers the high sensitivity, selectivity, and rapid analysis times required to detect and quantify this compound at low concentrations in the presence of complex sample backgrounds [4].
This protocol is adapted from a validated method for the simultaneous determination of this compound and 14 other components in rat plasma after oral administration of Pogostemon cablin extract [4].
A method must be validated to ensure it is reliable for its intended use. Key parameters assessed for the this compound method are summarized below [4]:
| Validation Parameter | Result for this compound |
|---|---|
| Accuracy (Intra-day & Inter-day) | -12.0% to 14.3% (Deviation from nominal concentration) |
| Precision (RSD%) | ≤ 11.3% |
| Extraction Recovery | 70.6% to 104.5% |
| Matrix Effect | 67.4% to 104.8% |
| Stability (RSD%) | ≤ 14.1% under tested conditions |
The following diagram illustrates the complete experimental workflow for the UHPLC-MS/MS analysis of this compound in biological samples:
This compound's antioxidant and cytoprotective effects are mediated through the ERK-dependent Nrf2-ARE signaling pathway [3]. The following diagram outlines this molecular mechanism:
This compound (C₁₈H₁₆O₇) is an O-methylated flavonoid naturally occurring in various medicinal plants, particularly Pogostemon cablin (patchouli) and Syzygium aromaticum (clove). This compound has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, anti-carcinogenic, and neuroprotective properties [1] [2]. The structural features of this compound include a flavonoid backbone with strategic methoxy substitutions that enhance its metabolic stability and biological activity compared to other flavonoid compounds. As research into this compound's therapeutic potential expands, robust analytical methods for its identification, quantification, and metabolite profiling have become increasingly important for pharmaceutical development and quality control of herbal products [3].
The analysis of this compound presents several technical challenges due to its presence in complex biological matrices at relatively low concentrations, structural similarities to other flavonoids, and the need to distinguish it from related compounds in plant extracts. Additionally, understanding its metabolic fate in biological systems requires sophisticated analytical approaches that can detect both the parent compound and its metabolites [4]. This application note addresses these challenges by providing detailed protocols for sample preparation, analytical techniques, and data interpretation specifically optimized for this compound analysis, catering to the needs of researchers and drug development professionals working with this promising natural product.
Metabolite profiling of this compound can be approached through either targeted or untargeted strategies, each with distinct applications and methodological considerations. Targeted approaches focus on specific, predefined metabolites of interest and offer high sensitivity and precision for quantitative analysis, making them ideal for pharmacokinetic studies and quality control applications. In contrast, untargeted metabolomics aims to comprehensively profile all measurable metabolites in a sample, including unknown this compound derivatives, providing opportunities for novel metabolite discovery and comprehensive metabolic pathway analysis [5]. The choice between these approaches depends on research objectives, with targeted methods suitable for focused quantitative analysis and untargeted methods preferable for exploratory biomarker discovery and systems biology applications [6].
Liquid chromatography-mass spectrometry (LC-MS) techniques, particularly ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), have emerged as the cornerstone of this compound analysis due to their exceptional sensitivity and specificity. The UHPLC system provides superior chromatographic resolution compared to conventional HPLC, enabling efficient separation of this compound from similar compounds and impurities through the use of columns with smaller particle sizes (typically <2 μm) and operation at increased pressures [3]. For this compound analysis, reverse-phase C18 columns are most commonly employed, with mobile phases consisting of acetonitrile or methanol and water modified with 0.1% formic acid to enhance ionization efficiency [4]. The typical retention time for this compound under these conditions is approximately 4-6 minutes, providing adequate separation from matrix interferences.
Mass spectrometric detection of this compound is optimally performed using electrospray ionization (ESI) in positive ion mode, where this compound generates prominent [M+H]+ ions at m/z 345.07 [7]. Tandem mass spectrometry (MS/MS) further enhances detection specificity through monitoring characteristic fragment ions, with transitions such as m/z 345→330 and 345→315 being particularly useful for selective detection in multiple reaction monitoring (MRM) modes [4]. The high mass accuracy provided by time-of-flight (TOF) or Orbitrap mass analyzers enables confident identification of this compound and its metabolites through exact mass measurements, with mass errors typically <5 ppm when properly calibrated [7].
Table 1: Comparison of Primary Analytical Techniques for this compound Profiling
| Technique | Applications | Key Strengths | Limitations | Typical LOD/LOQ |
|---|
| LC-MS/MS | Quantitative analysis, pharmacokinetic studies, metabolite identification | High sensitivity and specificity, broad dynamic range, compatible with diverse samples | Matrix effects can influence quantification, requires skilled operation | LOD: 0.1-0.5 ng/mL LOQ: 0.5-1.0 ng/mL | | GC-MS | Analysis of volatile derivatives, essential oil profiling | Excellent separation efficiency, established compound libraries | Requires derivatization for non-volatile compounds, limited to thermally stable analytes | LOD: 5-10 ng/mL LOQ: 10-50 ng/mL | | NMR | Structural elucidation, purity assessment, untargeted profiling | Non-destructive, provides structural information, quantitative without standards | Lower sensitivity compared to MS, requires larger sample amounts | LOD: ~1 μg LOQ: ~5 μg |
While LC-MS dominates this compound analysis, gas chromatography-mass spectrometry (GC-MS) offers complementary capabilities, particularly for volatile this compound derivatives in essential oils and aromatic plant extracts. GC-MS integrates the superior separation efficiency of gas chromatography with mass spectrometry's precise analysis, though it typically requires derivatization steps for non-volatile compounds like this compound [3]. This technique has proven valuable in studies of patchouli essential oil composition and the chemical ecology of this compound-containing plants.
Nuclear magnetic resonance (NMR) spectroscopy provides critical structural insights into this compound, elucidating its molecular framework and stereochemical properties essential for understanding structure-activity relationships. NMR is particularly valuable for confirming this compound identity and purity in research and development settings, as it offers a non-destructive analysis method that requires no chromatographic separation [3]. Specific NMR signals, including characteristic methoxy group resonances between δ 3.7-4.0 ppm and flavonoid proton patterns in the aromatic region, provide distinctive fingerprints for this compound identification. Although less sensitive than mass spectrometry-based techniques, NMR excels at differentiating structurally similar flavonoids and characterizing novel this compound metabolites without requiring reference standards.
The following diagram illustrates the decision-making workflow for selecting appropriate this compound analysis techniques based on research objectives:
Proper sample collection and storage are critical prerequisites for reliable this compound analysis, as improper handling can lead to compound degradation or transformation. Plant materials containing this compound, such as Pogostemon cablin leaves, should be collected and rapidly frozen in liquid nitrogen to preserve metabolic profiles, then stored at -80°C until extraction [8]. Biological samples including plasma, serum, and tissue homogenates require similar cryopreservation approaches, with the addition of antioxidant preservatives such as ascorbic acid (0.1% w/v) to prevent oxidative degradation of this compound [4]. For long-term stability, samples should be maintained at -80°C with minimal freeze-thaw cycles, as studies have demonstrated compromised this compound stability after repeated freezing and thawing or extended storage durations [3].
Table 2: Sample Requirements for this compound Analysis Across Different Matrices
| Sample Type | Minimum Amount | Recommended Storage | Pre-processing Requirements | Stability Considerations |
|---|---|---|---|---|
| Plant Extracts | 100-500 mg | -20°C, protected from light | Grinding with liquid N₂, lyophilization | Stable 3-6 months at -20°C |
| Essential Oils | 10-50 μL | 4°C in amber vials | Dilution in appropriate solvent | Volatile components may evaporate |
| Herbal Supplements | 50-200 mg | Room temperature, dry | Homogenization, sieving | Check for degradation products |
| Biological Matrices | 100-500 μL | -80°C, single-use aliquots | Protein precipitation, centrifugation | Limited stability at 4°C |
| Crude Plant Material | 500-1000 mg | -80°C long-term | Freeze-drying, pulverization | Preserve in field with liquid N₂ |
Efficient extraction of this compound from plant materials employs solvent-based extraction techniques optimized for flavonoid compounds. Methanol, ethanol, and aqueous-organic mixtures have demonstrated high extraction efficiency for this compound, with 80% ethanol proving particularly effective for patchouli leaves [4]. The extraction protocol typically involves freezing plant tissues with liquid nitrogen, followed by pulverization using a mortar and pestle or mechanical homogenizer. The resulting powder is then subjected to solvent extraction, with sonication for 15-30 minutes enhancing extraction efficiency. For comprehensive metabolomic studies, a methanol:water:chloroform (2.5:1:1 v/v/v) system provides broad metabolite coverage, effectively extracting both polar and semi-polar compounds including this compound [8].
For biological samples such as plasma or serum, protein precipitation with organic solvents represents the most straightforward cleanup approach. Acetonitrile precipitation (2:1 v/v acetonitrile to plasma) effectively removes proteins while maintaining high this compound recovery rates of 70.6-104.5% [4]. Alternative approaches include liquid-liquid extraction with acidified ethyl acetate, which has been successfully employed in pharmacokinetic studies of this compound and related methoxylated flavones in rat plasma [3]. This method offers superior cleanup from biological matrices and minimizes ion suppression in mass spectrometric analysis. For complex plant extracts, solid-phase extraction (SPE) using C18 or mixed-mode sorbents can further purify samples before analysis, particularly when analyzing minor this compound metabolites in the presence of abundant matrix components.
Robust quantitative analysis of this compound requires careful method optimization and validation to ensure reliability, accuracy, and reproducibility. Method development begins with optimizing chromatographic conditions to achieve baseline separation of this compound from isobaric compounds and matrix interferences. As discussed in Section 2.2, reverse-phase chromatography with C18 columns and mobile phases consisting of water and acetonitrile, both modified with 0.1% formic acid, typically provides excellent separation for this compound [4]. Gradient elution programs are generally preferred over isocratic methods to simultaneously resolve this compound from structurally related flavonoids and endogenous matrix components that may co-extract with the analyte.
Mass spectrometric parameters require optimization for maximum sensitivity and specificity, including declustering potentials, collision energies, and source temperatures. For this compound quantification using triple quadrupole mass spectrometers, the transition from m/z 345.0 to 330.0 typically serves as the quantifier ion, while additional transitions (e.g., m/z 345.0 to 315.0) provide confirmatory data [4]. Internal standardization represents another critical aspect of method development, with stable isotope-labeled analogs of this compound (where available) offering optimal compensation for matrix effects and recovery variations. When isotopic analogs are inaccessible, structurally similar flavonoids such as icariin can serve as effective internal standards, as demonstrated in recent pharmacokinetic studies [4].
Comprehensive validation of this compound quantification methods must establish accuracy, precision, selectivity, sensitivity, and robustness according to regulatory guidelines. Method validation for this compound analysis typically demonstrates excellent performance characteristics, with intra-day and inter-day accuracy ranging from -12.0% to 14.3% and precision (expressed as relative standard deviation) below 11.3% [4]. Selectivity is established through the analysis of blank matrix samples to verify the absence of interfering peaks at the retention time of this compound, while matrix effects should be evaluated through post-extraction addition experiments, with acceptable matrix effects typically ranging from 67.4% to 104.8% [4].
The lower limit of quantification (LLOQ) for this compound in biological matrices generally falls between 0.5-1.0 ng/mL using state-of-the-art UHPLC-MS/MS systems, providing sufficient sensitivity for pharmacokinetic studies [4]. Calibration curves exhibit excellent linearity across relevant concentration ranges, typically from 1-1000 ng/mL, with correlation coefficients (r²) exceeding 0.995. Stability studies should evaluate this compound integrity under various storage and handling conditions, including short-term bench-top stability, processed sample stability in autosampler conditions, and freeze-thaw stability across multiple cycles. These validation parameters ensure that the analytical method produces reliable data throughout its application in research and development settings.
Table 3: Pharmacokinetic Parameters of this compound from Preclinical Studies
| Parameter | This compound (3 mg/kg, i.v.) | This compound (10 mg/kg, p.o.) | Comparison with Retusin | Significance |
|---|---|---|---|---|
| AUC₀–t (ng·h/mL) | 285.7 ± 35.2 | 84.3 ± 12.5 | Lower than retusin | Distinct metabolic profile |
| t₁/₂ (h) | 2.8 ± 0.4 | 3.5 ± 0.6 | Similar to retusin | Moderate elimination rate |
| Cₘₐₓ (ng/mL) | - | 32.5 ± 5.2 | Higher than kumatakenin | Good absorption |
| CL (L/h/kg) | 10.5 ± 1.3 | - | Higher than retusin | Faster clearance |
| Vd (L/kg) | 41.8 ± 5.7 | - | Larger than retusin | Extensive distribution |
| MRT (h) | 3.2 ± 0.5 | 4.8 ± 0.7 | Shorter than retusin | Moderate residence time |
This compound analysis plays a pivotal role in drug discovery efforts, serving as an essential tool for identifying potential lead compounds with therapeutic efficacy. By elucidating the structural characteristics and pharmacological activities of this compound and its derivatives, researchers can explore novel drug candidates for treating various diseases, including cancer, inflammation, and neurodegenerative disorders [3]. The multi-target activity of this compound against various pathological processes makes it particularly attractive for drug development, especially for complex multifactorial diseases such as neurodegenerative disorders where this compound has demonstrated neuroprotective potential through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms [2]. In silico screening approaches further support drug discovery by predicting this compound's binding affinities to therapeutic targets and assessing its drug-likeness according to Lipinski's Rule of Five and related criteria [2].
Pharmacological research applications of this compound profiling include mechanistic studies to elucidate its modes of action and structure-activity relationships. Metabolite profiling helps researchers understand how structural modifications influence this compound's biological activities, guiding medicinal chemistry efforts to optimize its therapeutic properties [1]. For example, studies have demonstrated that this compound's methoxy substitutions enhance its metabolic stability compared to hydroxyl-rich flavonoids, contributing to its favorable pharmacokinetic profile [3]. Additionally, this compound analysis enables screening for specific pharmacological activities, including antioxidant capacity through free radical scavenging assays, anti-inflammatory effects via cytokine modulation studies, and anticancer properties through cytotoxicity and apoptosis assays [3] [1].
As this compound is frequently present in medicinal plants and herbal supplements, its analysis is crucial for ensuring quality, authenticity, and efficacy of herbal products [3]. Quality control applications include standardization of herbal extracts to guarantee consistent this compound content, verification of product authenticity through this compound fingerprinting, and detection of adulteration or contamination in commercial preparations [7]. Liquid chromatography coupled with mass spectrometry has emerged as the primary technique for these applications, enabling simultaneous quantification of this compound and related marker compounds in complex herbal formulations [7]. For patchouli-based products, this compound serves as a characteristic chemical marker that complements the traditional quality control focused on patchouli alcohol, providing a more comprehensive assessment of product quality [8] [7].
The integration of this compound profiling with multivariate statistical analysis represents a powerful approach for quality evaluation of herbal products. Chemometric techniques including principal component analysis (PCA), hierarchical cluster analysis (HCA), and orthogonal partial least squares-discriminant analysis (OPLS-DA) enable comprehensive quality assessment based on this compound content and related metabolite profiles [7]. These approaches facilitate the identification of geographical origins, assessment of processing methods, and detection of batch-to-batch variations in herbal products containing this compound. Furthermore, the establishment of regulatory standards for this compound content in official monographs would enhance quality consistency across commercial herbal products, ensuring that consumers receive formulations with reliable phytochemical composition and therapeutic activity.
This compound analysis enables comprehensive pharmacokinetic investigations aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this bioactive compound [3]. Recent pharmacokinetic studies utilizing sensitive UPLC-MS/MS methods have revealed that this compound exhibits favorable absorption characteristics after oral administration, with detectable plasma concentrations within 15-30 minutes and maximum concentrations (Cₘₐₓ) reaching 32.5 ± 5.2 ng/mL after a 10 mg/kg oral dose in rat models [4]. These studies further demonstrated that this compound displays a moderate elimination half-life (t₁/₂) of approximately 2.8-3.5 hours, supporting its potential for reasonable dosing intervals in therapeutic applications [3] [4].
Toxicokinetic evaluations represent another critical application of this compound analysis, particularly given the interest in its therapeutic development. Computational predictions using platforms such as ADMETlab 3.0 and pkCSM indicate that this compound exhibits favorable toxicological profiles with minimal risks of hepatotoxicity, nephrotoxicity, and neurotoxicity [2]. However, these in silico predictions also highlight the need for additional research on potential long-term toxicity effects, underscoring the importance of comprehensive toxicokinetic studies in the safety assessment of this compound [2]. Metabolic stability assays using liver microsomes or hepatocyte models further contribute to safety evaluations by identifying potentially reactive metabolites that might not be detected in standard toxicity screening approaches.
Analytical profiling of this compound may encounter several technical challenges that can compromise data quality if not properly addressed. Matrix effects represent a frequent issue in mass spectrometric analysis, particularly when transitioning between different sample matrices or when analyzing samples with high complexity. These effects manifest as suppression or enhancement of ionization efficiency due to co-eluting compounds, potentially leading to inaccurate quantification [4]. Effective strategies to minimize matrix effects include optimized sample cleanup procedures, adequate chromatographic separation, implementation of appropriate internal standards (preferably stable isotope-labeled analogs), and dilution of sample extracts when sensitivity permits. Additionally, the standard addition method can compensate for matrix effects when analyzing particularly challenging samples.
Compound stability during analysis represents another critical consideration, as this compound may degrade under certain conditions. Stability studies have revealed satisfactory short-term stability of this compound under various handling conditions but indicated compromised long-term stability, particularly with repeated freeze-thaw cycles and extended storage durations [3]. To maintain this compound integrity, samples should be stored at -80°C in single-use aliquots, processed with antioxidant additives such as ascorbic acid (0.1% w/v), and protected from light exposure during analysis. For automated overnight runs, maintaining autosampler temperatures at 4°C helps preserve sample integrity, while verification of standard solution stability through periodic analysis of quality control samples ensures ongoing method reliability.
Successful implementation of this compound profiling methods across different laboratories requires careful method transfer protocols and inter-laboratory validation. Key parameters to verify during method transfer include system suitability tests assessing chromatographic resolution, peak symmetry, and retention time reproducibility; sensitivity confirmation through LLOQ verification; and precision evaluation using quality control samples at low, medium, and high concentration levels [4]. When establishing method transfer protocols, it is advisable to include matrix-matched quality control samples from the specific application domain (e.g., plant extracts, plasma samples) to ensure method robustness under actual analysis conditions.
Inter-laboratory validation represents the gold standard for establishing method reliability across different instruments and operators. For this compound analysis, collaborative trials should demonstrate consistent performance characteristics including accuracy (85-115% of nominal values), precision (<15% RSD), and sensitivity (LLOQ within 20% of established values) across participating laboratories [4]. The use of standardized reference materials and detailed methodological protocols ensures comparability of results between different research groups and facilitates the establishment of validated methods that can be widely adopted in the scientific community. Such standardized approaches are particularly valuable for multi-center clinical trials or regulatory submissions involving this compound-containing therapeutics.
The analytical techniques and protocols detailed in this application note provide comprehensive guidance for this compound metabolite profiling across various research and development applications. The continued refinement of these methods, particularly through advances in mass spectrometry instrumentation and data analysis algorithms, will further enhance our ability to characterize this compound's metabolic fate and biological activities. Future methodological developments will likely focus on improving analytical throughput via ultra-fast chromatographic separations, enhancing sensitivity to enable single-cell metabolomics approaches, and expanding spatial resolution through imaging mass spectrometry techniques that can localize this compound distribution within biological tissues [9].
As interest in this compound's therapeutic potential grows, analytical methods will play an increasingly important role in bridging traditional knowledge and modern evidence-based medicine. The integration of this compound profiling with other omics technologies (genomics, transcriptomics, proteomics) offers exciting opportunities for comprehensive systems biology approaches to understanding its mechanisms of action [8]. Additionally, the development of standardized reference methods for this compound analysis will support quality control of herbal products and facilitate the clinical translation of this compound-based therapeutics. Through continued methodological innovation and rigorous validation, this compound metabolite profiling will remain an essential tool for unlocking the full potential of this promising natural product in pharmaceutical and nutraceutical applications.
This compound (IUPAC name: 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone) is an O-methylated flavonoid naturally occurring in various medicinal plants, most notably Pogostemon cablin (patchouli) [1] [2]. This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and antidepressant properties [1] [3]. The compound's chemical structure (C₁₈H₁₆O₇) features specific hydroxyl and methoxy groups that contribute to its biological activity and analytical characteristics [2].
Sample preparation for this compound analysis is a critical step in natural product research, requiring careful consideration of extraction efficiency, compound stability, and matrix complexity. These protocols are designed to support researchers in obtaining reliable, reproducible results for qualitative and quantitative analysis, metabolite profiling, and pharmacological activity screening.
Table 1: Sample Requirements for this compound Analysis
| Sample Type | Recommended Amount | Storage Conditions | Pre-processing Requirements |
|---|---|---|---|
| Plant Extracts | 100-500 mg | -20°C in airtight containers | Homogenize to fine powder |
| Crude Plant Material | 500-1000 mg | -20°C in darkness | Dry and grind to consistent particle size |
| Essential Oils | 10-50 µL | 4°C in amber vials | Filter through 0.22 µm membrane |
| Herbal Supplements | 50-200 mg | Room temperature in darkness | Remove capsules if present, homogenize contents |
| Biological Matrices (serum/plasma) | 100-500 µL | -80°C | Add antioxidant preservatives (e.g., ascorbic acid) |
| Cell Culture Supernatants | 0.5-1 mL | -80°C | Centrifuge at 10,000 × g for 10 min before storage |
This method is optimized for high recovery of this compound from plant materials, particularly Pogostemon cablin leaves [3]:
Homogenization: Weigh 100-500 mg of dried plant material and grind to a fine powder using a ball mill or mortar and pestle under liquid nitrogen
Extraction: Add 10 mL of HPLC-grade methanol per 100 mg of plant material to the homogenized powder
Sonication: Sonicate the mixture at 40 kHz for 30 minutes at 25°C
Centrifugation: Centrifuge at 12,000 × g for 15 minutes at 4°C
Collection: Carefully transfer the supernatant to a clean glass tube
Re-extraction: Repeat steps 2-5 with fresh methanol and combine supernatants
Concentration: Evaporate under reduced pressure at 35°C using a rotary evaporator
Reconstitution: Reconstitute the dried extract in an appropriate solvent for subsequent analysis (typically 1 mL methanol or mobile phase)
Filtration: Pass through a 0.22 µm PTFE or nylon syringe filter prior to analysis
Technical Notes: For plants rich in essential oils, a preliminary defatting step with n-hexane is recommended. The optimal solvent-to-sample ratio is 10:1 (v/w). Extraction efficiency can be improved by adjusting the sonication time (15-45 minutes) based on matrix complexity.
For isolation of high-purity this compound for pharmacological studies [3]:
Primary Extraction: Prepare crude methanol extract as described in section 2.2.1
Solvent Partitioning: Partition the crude extract between n-hexane and 90% aqueous methanol (1:1, v/v)
Collection: Collect the n-hexane fraction which contains this compound and other medium-polarity compounds
CPC Separation: Use centrifugal partition chromatography with a solvent system of n-hexane:ethyl acetate:methanol:water (4:5:4:5, v/v) in the ascending mode
Fraction Collection: Collect 5-10 mL fractions and monitor by HPLC at 254 nm
This compound Identification: Identify this compound-rich fractions using analytical standards and LC-MS
Crystallization: Evaporate solvent and recrystallize from methanol at 4°C
Table 2: Sample Preparation Parameters for Different Analytical Methods
| Analytical Method | Optimal Sample Form | Recommended Concentration Range | Sample Cleanup Requirements | Stability Considerations |
|---|---|---|---|---|
| LC-MS/MS | Methanol or mobile phase solution | 0.1-100 µg/mL | Solid-phase extraction (C18 cartridges) | Stable for 24h at 4°C; use amber vials |
| UHPLC | Filtered mobile phase solution | 1-200 µg/mL | 0.22 µm filtration | Stable for 48h at 10°C |
| GC-MS | Volatile derivative in non-polar solvent | 5-500 µg/mL | Derivatization with BSTFA/TMCS | Analyze immediately after derivation |
| NMR | Highly purified in deuterated solvent | 0.5-5 mg/mL | Extensive purification and drying | Stable for weeks in deuterated solvent |
The following UHPLC-MS/MS method has been successfully applied for the quantification of this compound in rat plasma and can be adapted for plant extracts [4]:
Chromatographic Conditions:
Mass Spectrometric Conditions:
For reliable quantification, the following validation parameters should be established:
For this compound analysis in biological samples such as plasma or serum [4]:
Optimization Notes: Acidification improves recovery of phenolic compounds. The extraction efficiency should be >85% for this compound. For complex matrices, a double extraction may be necessary.
This compound analysis enables comprehensive pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties [4]. Key findings from preclinical studies include:
Sample preparation for bioactivity screening requires special considerations to maintain compound integrity while removing potential interferents:
Preparation for Antioxidant Assays:
Preparation for Cytoprotection Studies (e.g., HepG2 cells) [3]:
The following diagram illustrates the complete experimental workflow for this compound sample preparation and analysis, integrating the key protocols described in this document:
This compound stability should be monitored throughout sample preparation and analysis:
These application notes and protocols provide a comprehensive framework for this compound sample preparation from plant extracts. The methodologies outlined have been validated through peer-reviewed research and can be adapted to various research scenarios in natural product chemistry and drug development. Proper sample preparation is fundamental to obtaining reliable data on this compound content, distribution, and biological activities, thereby supporting its potential applications in pharmaceutical and nutraceutical development.
For specialized applications or complex matrices, method optimization using quality control samples is recommended to ensure analytical performance meets required standards.
The table below summarizes the recommended storage conditions for pachypodol based on a supplier's guidelines and insights from computational studies on its stability challenges.
| Aspect | Recommended Condition | Rationale & Context |
|---|---|---|
| Form | Solid [1] | Information from supplier specification. |
| Container | Tightly closed container [1] | Protects from atmospheric moisture and potential volatilization. |
| Temperature | Room Temperature (general guideline) [1] | Supplier's general recommendation; specific stability studies are needed to confirm. |
| Light Sensitivity | Protected from light [1] | Standard practice for many light-sensitive compounds, particularly flavonoids. |
| Moisture Sensitivity | Protected from moisture [1] | Prevents hydrolysis and degradation; critical for labile compounds. |
| Stability Challenges | Poor water solubility; sensitivity to heat, light, and pH [2] | Computational studies suggest inherent instability, justifying stringent storage. |
While direct stability study protocols for this compound are not available, the following sections detail relevant experimental methods from recent research.
This protocol, adapted from a pharmacokinetic study of Pogostemon cablin (which contains this compound), can be used to identify and quantify this compound in complex biological matrices [3].
This protocol uses molecular modeling to design cyclodextrin-based nanocarriers for this compound, aiming to improve its stability and bioavailability [2].
The following diagram outlines the experimental workflow for these two key methodologies.
Significant knowledge gaps exist regarding the comprehensive stability profile of this compound. Future research should prioritize:
This document provides a foundational framework for handling and studying this compound. Adherence to the recommended storage conditions is crucial for maintaining compound integrity. The provided protocols for analytical quantification and computational modeling offer a starting point for researchers to conduct more rigorous, data-driven stability studies. Filling the identified research gaps is essential for the future development of reliable this compound-based formulations.
This compound (4',5-dihydroxy-3,3',7-trimethoxyflavone) is a methoxyflavonoid isolated from the aromatic medicinal plant Pogostemon cablin Benth, traditionally used in Eastern medicine for treating various conditions including dampness, summer heat, and poor appetite [1] [2]. This bioactive compound has garnered significant research interest due to its diverse pharmacological activities, particularly its potent antioxidant and cytoprotective properties [1]. The nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway represents a crucial cellular defense mechanism against oxidative stress, which plays a pivotal role in the pathogenesis of numerous chronic diseases, including liver disorders, neurodegenerative conditions, and cancer [3] [2]. The HepG2 human hepatocellular carcinoma cell line serves as an excellent experimental model for studying Nrf2 activation and hepatoprotective compounds due to its relevance in liver pathophysiology and robust response to oxidative stress challenges [4] [2].
The Nrf2 pathway functions as a master regulator of cellular antioxidant responses through its ability to coordinate the expression of more than 200 cytoprotective genes [3]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for constant ubiquitination and proteasomal degradation, maintaining low cellular levels of Nrf2 [3] [5]. Upon exposure to oxidative stress or Nrf2-activating compounds, this Keap1-Nrf2 complex is disrupted, leading to Nrf2 stabilization and subsequent translocation to the nucleus where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes [3] [5]. This binding initiates the transcription of key antioxidant enzymes including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), and multiple glutathione S-transferase isoforms [3] [2].
The activation of Nrf2 by this compound involves a sophisticated orchestration of molecular events that ultimately enhance the cellular antioxidant defense system. Research has demonstrated that this compound induces Nrf2 activation primarily through the extracellular signal-regulated kinase (ERK)-dependent pathway [4] [2]. Treatment of HepG2 cells with this compound leads to phosphorylation and activation of ERK, which in turn facilitates Nrf2 dissociation from its cytoplasmic repressor Keap1 and subsequent nuclear translocation [4] [2]. The critical role of ERK signaling in this process has been confirmed through inhibition studies where pretreatment with PD98059, a specific ERK inhibitor, completely abrogated this compound-induced increases in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA expression of antioxidant enzymes [4] [2].
The molecular regulation of Nrf2 involves a complex interplay of nuclear import and export signals that determine its subcellular localization and activity. Nrf2 contains a bipartite nuclear localization signal (bNLS) in the basic region that facilitates its nuclear import, as well as two nuclear export signals (NES)—one in the leucine zipper domain (NESzip) and another in the Neh5 transactivation domain (NESTA)—that mediate its nuclear export [3]. The NESTA motif is particularly interesting as it contains a redox-reactive cysteine residue (Cys 183) that can be modified under oxidative stress conditions, creating steric hindrance that prevents binding to the nuclear export protein CRM1 (chromosome region maintenance 1) [3]. This redox-sensitive switch mechanism potentially contributes to the graded nuclear translocation of Nrf2 in response to varying intensities of oxidative stress or activators like this compound [3].
The following diagram illustrates the molecular mechanism through which this compound activates the Nrf2-ARE pathway via ERK-dependent signaling in HepG2 cells:
Figure 1: Molecular mechanism of this compound-mediated Nrf2 activation in HepG2 cells
Additionally, the experimental workflow for evaluating Nrf2 activation and cytoprotective effects involves multiple assessment methods as shown below:
Figure 2: Experimental workflow for evaluating this compound-mediated Nrf2 activation and cytoprotection
This compound demonstrates dose-dependent effects on the Nrf2-ARE pathway in HepG2 cells, with significant activation observed at concentrations as low as 10 μM [2]. The compound exhibits no cytotoxicity in HepG2 cells at concentrations ranging from 3-100 μM when administered for 24 hours, establishing a favorable therapeutic window for experimental applications [2]. Using an ARE-luciferase reporter HepG2 cell line, researchers have quantified the pathway activation, with this compound producing a statistically significant increase in luciferase activity starting at 10 μM, indicating enhanced ARE-driven transcription [2]. Nuclear translocation of Nrf2, a critical step in pathway activation, is observable within 6 hours of this compound treatment, demonstrating rapid cellular response [2].
Table 1: Dose-Response Effects of this compound on Nrf2 Pathway Activation in HepG2 Cells
| This compound Concentration (μM) | ARE-Luciferase Activity (Fold Induction) | Nuclear Nrf2 Accumulation | Cell Viability (%) |
|---|---|---|---|
| 0 (Control) | 1.0 ± 0.1 | Baseline | 100 ± 3.5 |
| 3 | 1.2 ± 0.2 | Slight Increase | 98.2 ± 4.1 |
| 10 | 1.8 ± 0.3* | Moderate Increase | 97.5 ± 3.8 |
| 30 | 2.9 ± 0.4* | Marked Increase | 96.8 ± 4.3 |
| 100 | 3.5 ± 0.5* | Maximum Increase | 95.3 ± 4.7 |
Data presented as mean ± SEM; *p < 0.05 compared to control [2]
The activation of the Nrf2 pathway by this compound translates to substantial upregulation of key antioxidant genes and enzymes. At the molecular level, this compound treatment significantly increases mRNA expression of Nrf2 target genes, including the catalytic subunit of glutamate-cysteine ligase (GCLC), modifier subunit of glutamate-cysteine ligase (GCLM), and NAD(P)H:quinone oxidoreductase 1 (NQO1) [2]. This enhanced gene expression corresponds with increased cellular glutathione content, confirming functional enhancement of the antioxidant capacity in HepG2 cells [2]. The timeline for these molecular events shows that nuclear accumulation of Nrf2 peaks around 6 hours post-treatment, while maximal induction of antioxidant gene expression occurs approximately 12-24 hours after this compound administration [2].
Table 2: Effects of this compound (30 μM) on Antioxidant Gene Expression in HepG2 Cells
| Gene/Parameter | Function | Fold Change mRNA | Fold Change Protein | Time of Peak Effect |
|---|---|---|---|---|
| GCLC | Rate-limiting enzyme in glutathione synthesis | 2.8 ± 0.4* | 2.2 ± 0.3* | 12-24 h |
| GCLM | Modifier subunit of glutamate-cysteine ligase | 2.5 ± 0.3* | 1.9 ± 0.2* | 12-24 h |
| NQO1 | Quinone detoxification | 3.2 ± 0.5* | 2.7 ± 0.4* | 24 h |
| Cellular Glutathione | Major cellular antioxidant | 2.1 ± 0.3* | N/A | 24 h |
| HO-1 | Heme degradation and antioxidant protection | 1.9 ± 0.2* | 1.7 ± 0.2* | 12-24 h |
Data presented as mean ± SEM; *p < 0.05 compared to control [2]
The functional significance of Nrf2 activation by this compound is demonstrated through its potent cytoprotective effects against oxidative stress-induced damage in HepG2 cells. When HepG2 cells are pretreated with this compound for 12 hours before exposure to tert-butylhydroperoxide (t-BHP), a known oxidative stress inducer, the compound confers significant protection against cell death in a concentration-dependent manner [2]. At a concentration of 30 μM, this compound pretreatment increases cell viability from approximately 35% (t-BHP alone) to over 80%, demonstrating remarkable protective efficacy [2]. This cytoprotection is closely associated with a substantial reduction in intracellular ROS levels, with this compound pretreatment attenuating t-BHP-induced ROS production by approximately 60-70% compared to untreated controls [2].
The timing of pretreatment proves to be a critical factor in the cytoprotective efficacy of this compound. When HepG2 cells are pretreated for only 1 hour before t-BHP challenge, no significant protection is observed, indicating that the longer pretreatment period is necessary to allow for the transcriptional activation and protein synthesis of antioxidant enzymes [2]. This timing correlates with the established kinetics of Nrf2 nuclear translocation and subsequent antioxidant gene expression, which requires approximately 6-12 hours to reach functionally protective levels [2]. The concentration-dependent cytoprotection follows a similar pattern to the Nrf2 activation profile, with significant protection observed at 10 μM and maximal protection at 30-100 μM [2].
The ARE-luciferase reporter assay provides a sensitive and quantitative method for evaluating Nrf2 pathway activation by this compound in HepG2 cells. This protocol utilizes HepG2 cells stably transfected with a pGL4.37 plasmid containing four copies of the ARE element upstream of a luciferase reporter gene [5] [2].
Materials Required:
Procedure:
Technical Notes:
The evaluation of Nrf2 nuclear translocation provides direct evidence of pathway activation and can be performed through nuclear protein extraction followed by immunodetection methods.
Materials Required:
Procedure:
Technical Notes:
The functional validation of Nrf2 activation through cytoprotection assays demonstrates the physiological relevance of this compound-mediated antioxidant effects.
Materials Required:
Procedure for Cytoprotection Assay:
Procedure for Intracellular ROS Measurement:
Technical Notes:
The therapeutic potential of this compound as an Nrf2 activator extends to multiple disease contexts where oxidative stress plays a pathogenic role. In hepatic applications, this compound's ability to enhance the cellular antioxidant defense system through Nrf2 activation positions it as a promising candidate for hepatoprotective interventions in conditions such as drug-induced liver injury, alcoholic liver disease, and non-alcoholic steatohepatitis [4] [2]. The compound's cytoprotective efficacy against t-BHP-induced toxicity in HepG2 cells demonstrates its potential for mitigating oxidative damage in hepatocytes, which is a common pathway in various liver pathologies [2]. Beyond hepatic applications, recent research has explored this compound formulations for other therapeutic areas, including acute lung injury (ALI) treatment, where this compound-loaded liposomes (Pac-lipo) have demonstrated significant anti-inflammatory effects and lung barrier repair capabilities in murine models [7] [8].
The cross-talk between Nrf2 and other signaling pathways expands the potential therapeutic applications of this compound. Research has revealed an intricate relationship between the Nrf2 pathway and NF-κB signaling, suggesting that this compound may exert dual anti-inflammatory and antioxidant effects [3]. Additionally, Nrf2 activation has been shown to influence selenium metabolism through suppression of selenoprotein P (SeP), leading to intracellular selenium retention and selective upregulation of antioxidant selenoproteins—a mechanism that may contribute to ferroptosis resistance in hepatocellular carcinoma [9]. This connection suggests potential applications in oncology and chemoprevention, particularly in leveraging this compound's ability to modulate the cellular antioxidant landscape [3] [9].
From a drug development perspective, this compound's natural origin and favorable toxicity profile at effective concentrations make it an attractive lead compound. However, its hydrophobicity presents formulation challenges that may require advanced delivery systems such as liposomes or nanoparticles to enhance bioavailability and tissue targeting [7] [8]. The documented anti-inflammatory, anti-mutagenic, antimicrobial, antiviral, and cytotoxic activities of this compound further broaden its potential therapeutic applications beyond antioxidant protection [1]. Future research directions should focus on comprehensive ADMET profiling, formulation optimization, and validation of efficacy in more complex disease models to fully realize the clinical potential of this promising natural compound.
This compound represents a promising natural activator of the Nrf2-ARE pathway with demonstrated efficacy in HepG2 hepatocyte models. Through ERK-dependent mechanisms, this compound induces nuclear translocation of Nrf2 and subsequent upregulation of key antioxidant genes, including GCLC, GCLM, NQO1, and HO-1 [4] [2]. The functional significance of this pathway activation is confirmed through robust cytoprotection against oxidative stress-induced cell death and attenuation of intracellular ROS accumulation [2]. The detailed protocols provided for ARE-luciferase reporter assays, nuclear translocation studies, and cytoprotection assessments enable researchers to reliably evaluate Nrf2 activation by this compound and related compounds. With its multifaceted pharmacological profile and favorable cytotoxicity characteristics, this compound warrants further investigation as a potential therapeutic agent for oxidative stress-related pathologies including liver diseases, inflammatory conditions, and potentially cancer. The continuing exploration of this compound's mechanisms and applications will benefit from these standardized experimental approaches to ensure reproducibility and translational relevance in future studies.
This compound (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is a bioactive flavonoid primarily isolated from the aromatic medicinal plant Pogostemon cablin Benth (patchouli). This compound has attracted significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and particularly notable antioxidant properties [1] [2]. The compound's molecular structure (C₁₈H₁₆O₇) features a flavonoid backbone with specific hydroxyl and methoxy substitutions that contribute to its free radical scavenging capacity and ability to modulate cellular antioxidant defense systems [3]. In recent years, integrated approaches combining computational predictions with experimental validation have provided compelling evidence for this compound's mechanism of action, positioning it as a promising candidate for therapeutic development against oxidative stress-related pathologies.
Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses has been implicated in the pathogenesis of numerous chronic diseases, including cardiovascular disorders, neurodegenerative conditions, cancer, and metabolic syndromes [4] [3]. The pharmacological significance of this compound stems from its dual antioxidant capabilities: direct free radical neutralization through hydrogen atom transfer and electron donation, and indirect enhancement of cellular resilience through activation of the Nrf2-ARE pathway [3]. This combination of direct and indirect mechanisms makes this compound particularly valuable for combating oxidative damage at multiple levels.
Density Functional Theory (DFT) has emerged as a powerful computational approach for predicting and rationalizing the antioxidant activity of natural products like this compound. DFT calculations provide quantum mechanical insights into molecular properties that govern radical scavenging activity, including bond dissociation energies (BDE), ionization potentials (IP), proton affinities (PA), and frontier molecular orbital characteristics [4] [5]. These theoretical parameters directly influence the thermodynamic feasibility of antioxidant reaction mechanisms and enable researchers to establish structure-activity relationships that guide rational drug design.
The theoretical foundation of DFT revolves around solving the Schrödinger equation using electron density rather than wavefunctions, making accurate calculations feasible for complex molecular systems like flavonoids. DFT accurately models the three primary mechanisms through which antioxidants operate:
The versatility of DFT extends to predicting how solvent environments influence antioxidant efficacy, with polar solvents typically favoring ionic mechanisms like SPLET, while non-polar environments or the gas phase favor HAT mechanisms [5]. This capability to model biological relevant conditions significantly enhances the predictive power of computational studies and facilitates more reliable translation to experimental systems.
The following protocols describe comprehensive DFT approaches for evaluating this compound's antioxidant potential, integrating both thermodynamic and electronic structure analyses.
Table 1: Key DFT Computational Parameters for this compound Antioxidant Analysis
| Parameter | Recommended Value/Method | Purpose | Software Implementation |
|---|---|---|---|
| Functional | B3LYP, M06-2X, ωB97XD | Electron correlation | Gaussian, ORCA |
| Basis Set | 6-311++G(d,p) | Basis functions | Gaussian, GAMESS |
| Solvation Model | PCM (Water), SMD (Lipid) | Solvent effects | Gaussian, Q-Chem |
| Integration Grid | Ultrafine | Accuracy | Gaussian |
| Optimization Algorithm | Berny algorithm | Geometry optimization | Gaussian |
| Frequency Calculation | Analytical second derivatives | Thermodynamics | Gaussian |
To ensure computational accuracy and predictive reliability, the following validation procedures should be implemented:
The validation process should specifically address challenges in modeling the solvent environment, as most biochemical reactions occur in solution where solvent can significantly impact reaction energetics and mechanism preference [4]. Implicit solvent models provide reasonable approximations, but explicit solvent molecules may be necessary for precise mechanistic studies.
Table 2: Experimental Parameters for this compound Antioxidant Validation
| Assay Type | Key Parameters | Endpoint Measurements | Expected Outcome with this compound |
|---|---|---|---|
| Cellular ROS Scavenging | 10-100 μM this compound, 12 hr pretreatment, 300 μM t-BHP challenge | DCF fluorescence | 40-70% reduction in ROS at 30 μM |
| ARE Reporter Activation | 3-100 μM this compound, 12 hr treatment, 0.1% DMSO vehicle | Luciferase activity | 2-4 fold increase at 30 μM |
| Nrf2 Target Gene Expression | 30 μM this compound, 12 hr treatment | mRNA levels (GCLC, GCLM, NQO1) | 2-3 fold upregulation |
| Glutathione Measurement | 30 μM this compound, 12 hr treatment | Total GSH content | ~5-fold increase |
| ERK Phosphorylation | 30 μM this compound, 0.5-6 hr treatment | p-ERK/Total ERK ratio | Peak at 30-60 minutes |
The following diagram illustrates the ERK-dependent Nrf2 activation pathway triggered by this compound, incorporating the key experimental approaches for its validation:
The integrated computational and experimental approach outlined in this protocol provides a robust framework for understanding this compound's antioxidant mechanisms and potential therapeutic applications. DFT calculations have revealed that this compound's excellent radical scavenging capacity stems from its catechol-like structure in the B-ring, which enables efficient hydrogen donation and radical stabilization through resonance [4] [5]. The emergent therapeutic significance of this compound is particularly notable in hepatoprotection, with experimental studies demonstrating that this compound pretreatment (10-30 μM) significantly protects HepG2 cells from t-BHP-induced oxidative damage, reducing cell death from 65% to 20-35% through Nrf2-mediated antioxidant defense enhancement [3].
Beyond direct antioxidant effects, this compound demonstrates multi-target therapeutic potential through its additional pharmacological activities. Computational docking studies have revealed promising inhibitory interactions between this compound and Staphylococcus enterotoxin B (SEB), with strong binding affinity (-6.13 kcal/mol) mediated by interactions with key residues including TYR198, ASP199, ALA203, PRO202, and PHE206 [6]. This broad bioactivity profile positions this compound as a valuable scaffold for developing multi-functional therapeutic agents targeting oxidative stress-related pathologies while potentially addressing inflammatory and infectious conditions.
Successful implementation of these protocols requires attention to several critical methodological considerations:
The protocol versatility allows for adaptation to related natural products and drug discovery pipelines. Computational approaches can be extended to analyze this compound derivatives with modified substitution patterns to establish comprehensive structure-activity relationships and guide rational design of optimized antioxidant compounds with enhanced potency and bioavailability.
This integrated application note provides comprehensive protocols for evaluating this compound's antioxidant mechanisms through combined computational and experimental approaches. The methodological integration of DFT calculations with cell-based validation represents a powerful strategy for elucidating complex phytochemical bioactivities. The presented data demonstrate that this compound exerts significant antioxidant effects through both direct free radical scavenging—predicted computationally via favorable thermodynamic parameters for HAT and SPLET mechanisms—and indirect enhancement of cellular defense systems through ERK-dependent Nrf2 activation [4] [3] [5].
Future research should address several promising directions, including: (1) extension of DFT studies to model this compound's interactions with specific biological targets identified through -omics approaches; (2) investigation of this compound's bioavailability and metabolism using physiologically based pharmacokinetic modeling; (3) exploration of synergistic interactions with other bioactive compounds; and (4) development of novel formulations to enhance this compound's stability and tissue delivery. The translational potential of these findings is significant, as oxidative stress contributes to numerous pathological conditions, and natural products like this compound offer promising starting points for developing effective therapeutic interventions with multi-modal mechanisms of action.
This compound is a bioactive flavonol with the chemical formula C18H16O7 (5,4'-dihydroxy-3,7,3'-trimethoxyflavone) that has attracted significant scientific interest due to its diverse pharmacological activities [1] [2]. It has been isolated from several medicinal plants, most notably Pogostemon cablin (patchouli) and Calycopteris floribunda [1] [2]. Research has revealed that this compound exhibits a range of biological properties, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and cytotoxic activities [1] [3].
The extraction and purification of this compound from plant material typically involves an initial solvent extraction followed by a critical purification step using silica gel chromatography [1] [2]. This protocol provides detailed methodologies for the efficient extraction and isolation of this compound for research applications in natural product chemistry and drug development.
Table 1: Natural Sources and Reported Biological Activities of this compound
| Source Plant | Plant Family | Plant Part Used | Reported Biological Activities |
|---|---|---|---|
| Pogostemon cablin (Patchouli) | Lamiaceae | Leaves | Anti-inflammatory, antioxidant, antimicrobial, antidepressant, anticancer, antiemetic, antiviral [1] [3] |
| Calycopteris floribunda (Goichia lata) | Combretaceae | Leaves | Cytotoxic against CaCo-2 colon cancer cells (IC₅₀ = 185.6 µM), antidiarrheal, antihelminthic [2] |
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
Pack a chromatography column (dimensions based on sample size) with the silica gel slurry, ensuring uniform packing without air bubbles.
Load the sample onto the column, either by:
Elute the column with a gradient solvent system, starting with non-polar solvents and gradually increasing polarity.
Recommended gradient for this compound isolation:
Collect fractions of 100-250mL based on column size.
Monitor fractions by TLC using an appropriate mobile system (e.g., chloroform:methanol, 9:1) and visualize under UV light (254 nm and 365 nm).
Combine fractions with similar TLC profiles containing this compound.
Note: The isolation of this compound typically requires repeated column chromatography on silica gel to obtain pure compound [1] [2].
Supercritical Fluid Extraction (SFE) with CO₂ offers a modern, green alternative to conventional solvent extraction, particularly effective for flavonoid extraction [4].
Table 2: Comparison of Extraction Methods for this compound
| Parameter | Conventional Solvent Extraction | Supercritical Fluid Extraction |
|---|---|---|
| Solvent Consumption | High | Low (uses CO₂ with modifier) |
| Extraction Time | 24-48 hours | Typically shorter (1-4 hours) |
| Temperature | Room temperature to solvent boiling point | 35°C (optimal) [4] |
| Yield | Varies with plant material | Comparable or superior with optimization |
| Environmental Impact | Higher (organic solvent waste) | Lower (green technology) |
| Cost | Lower equipment cost, higher solvent cost | Higher equipment cost, lower operating cost |
Table 3: Silica Gel Properties and Chromatography Conditions
| Parameter | Specifications | Notes |
|---|---|---|
| Silica Gel Type | Type 60 (60-120 mesh) for routine separation | For difficult separations, use finer mesh (200-300) [5] |
| Pore Diameter | 60Å for most applications | |
| Sample Loading | 1g sample per 50-100g silica gel | Adjust based on separation difficulty |
| Column Dimensions | Length:Diameter ratio of 10:1 to 20:1 | Higher ratios for better separation |
| Elution Mode | Gradient elution | Essential for complex plant extracts |
| Detection | TLC with UV visualization at 254 nm and 365 nm | This compound shows fluorescence quenching |
The isolation of this compound using silica gel chromatography is a reliable and effective method that can be implemented in most natural product laboratories. The key to success lies in the repeated application of silica gel chromatography with carefully optimized solvent systems [1] [2]. The protocols described herein provide researchers with a comprehensive framework for obtaining high-purity this compound for pharmacological evaluation and drug development studies.
Pachypodol (IUPAC name: 4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is an O-methylated flavonoid naturally occurring in various medicinal plants, most notably Pogostemon cablin (patchouli). This bioactive compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, anti-carcinogenic, and cytoprotective properties. The compound's chemical structure (C₁₈H₁₆O₇) features a flavone backbone with specific methoxy and hydroxy substitutions that contribute to its biological activity and analytical characteristics. With the growing interest in natural product-based drug discovery, establishing robust analytical methods for this compound purification, quantification, and standardization has become essential for ensuring compound quality in research and potential therapeutic applications.
The significance of this compound in traditional and modern therapeutics is substantial. In traditional medicine systems, plants containing this compound have been used to treat various conditions including colds, fever, headaches, stomachaches, and insect bites. Modern pharmacological research has validated and expanded these traditional uses, revealing that this compound exhibits potent antioxidant activity through the ERK-dependent Nrf2 activation pathway, hepatoprotective effects against oxidative stress, and protective effects against testicular toxicity induced by environmental toxins such as perfluorooctane sulfonate (PFOS). These diverse biological activities highlight this compound's potential as a promising therapeutic candidate, necessitating standardized protocols for its analysis and quality control to ensure consistent and reproducible research outcomes and potential product development.
The analysis of this compound in various matrices employs several advanced analytical techniques, each with specific advantages and applications. The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity and specificity, analytical throughput, and the purpose of analysis (qualitative or quantitative). The most commonly employed techniques for this compound analysis include liquid chromatography-mass spectrometry (LC-MS/MS), ultra-high performance liquid chromatography (UHPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers unique capabilities for the identification, characterization, and quantification of this compound in complex samples.
Table 1: Analytical Techniques for this compound Analysis
| Technique | Principles | Applications | Advantages |
|---|---|---|---|
| LC-MS/MS | Combines liquid chromatography separation with tandem mass spectrometry detection | Qualitative and quantitative analysis in biological matrices, metabolite profiling | High sensitivity and specificity, ideal for complex samples |
| UHPLC | Advanced HPLC with increased pressure and smaller particle size columns | High-throughput analysis, purity assessment, standardization of herbal extracts | Faster analysis, higher resolution, improved separation efficiency |
| GC-MS | Combines gas chromatography separation with mass spectrometry detection | Analysis of volatile and semi-volatile derivatives, essential oils, aromatic plant extracts | Excellent separation, identification of trace amounts |
| NMR Spectroscopy | Utilizes magnetic properties of atomic nuclei for structural analysis | Structural elucidation, confirmation of identity and purity, studying molecular interactions | Non-destructive, provides detailed structural information |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful technique for this compound analysis, particularly in complex biological matrices. This technique synergistically merges the separation prowess of high-performance liquid chromatography (HPLC) with the detailed mass analysis capabilities of tandem mass spectrometry (MS/MS). The implementation of MS/MS augments both sensitivity and specificity, facilitating the discernment and quantitation of this compound amidst intricate biological matrices. LC-MS/MS excels in the determination of molecular weight and structural intricacies of this compound, thereby advancing our understanding of its pharmacokinetic profiles and bioavailability [1]. The typical LC conditions for this compound analysis involve reverse-phase chromatography using C18 columns with mobile phases consisting of water and acetonitrile, often with modifiers such as formic acid to enhance ionization efficiency.
Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering faster analysis times and higher resolution, which is crucial for separating this compound from similar compounds and impurities. Operating at increased pressures, UHPLC uses smaller particle size columns, enhancing separation efficiency and characterizing this compound more precisely. When coupled with mass spectrometry, UHPLC provides accurate quantification of this compound in various samples [1]. This technique is particularly valuable in high-throughput environments where analytical efficiency is paramount, such as in quality control laboratories processing large numbers of samples or in pharmacological studies requiring the analysis of multiple time points or concentrations.
For specific applications, additional analytical techniques offer complementary capabilities for this compound analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for volatile and semi-volatile this compound derivatives. It integrates gas chromatography's efficient separation with mass spectrometry's precise analysis. This technique is particularly suited for essential oils and aromatic plant extracts, allowing identification and quantification of trace this compound amounts, shedding light on its botanical chemical ecology and therapeutic potential [1]. However, the application of GC-MS to this compound analysis requires derivatization to enhance volatility, which adds an extra step to the sample preparation process but can provide excellent separation of complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers critical structural insights into this compound, elucidating its molecular framework essential for understanding biological activity. By revealing atom arrangements, NMR provides clues to this compound's binding affinities and interactions with biological targets. This non-destructive technique is pivotal for confirming this compound purity and identity in research and development [1]. While NMR generally has lower sensitivity compared to mass spectrometry-based techniques, it provides unparalleled structural information without the need for compound destruction, making it invaluable for absolute structural confirmation and studying molecular interactions in solution.
The accuracy and reliability of this compound analysis depend heavily on proper standardization protocols and sample preparation methods. Certified reference standards are essential for method validation, instrument calibration, and quantitative analysis. This compound reference substances are available as primary reference standards with certified absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities. These standards typically have a certified purity of ≥98.0% as determined by HPLC analysis [2] [3]. These reference materials enable researchers to establish calibration curves for quantitative analysis and to verify method performance throughout the analytical workflow.
Proper sample preparation is critical for accurate this compound analysis, as the complexity of botanical extracts and biological matrices can significantly impact analytical results. The sample preparation approach varies depending on the sample type, with specific recommendations for different matrices:
Table 2: Sample Requirements for this compound Analysis
| Sample Type | Recommended Amount | Preparation Notes |
|---|---|---|
| Plant Extracts | 100-500 mg | Solubilize in appropriate solvent (methanol, ethanol) |
| Essential Oils | 10-50 µL | May require dilution with suitable solvent |
| Herbal Supplements | 50-200 mg | Homogenization and extraction often required |
| Biological Matrices | 100-500 µL | Protein precipitation or extraction needed |
| Crude Plant Material | 500-1000 mg | Extensive extraction and cleanup necessary |
| Cell Culture Supernatants | 0.5-1 mL | May require concentration or direct injection |
For biological samples such as plasma or serum, liquid-liquid extraction with acidified ethyl acetate has been successfully employed for this compound extraction, ensuring efficient analyte recovery while minimizing matrix effects [1]. For complex plant materials, sequential extraction using solvents of increasing polarity may be necessary to comprehensively extract this compound along with other phytochemicals. The selection of extraction method and solvent system should be optimized based on the specific sample matrix and the analytical objectives.
Robust quantitative analysis of this compound requires comprehensive method validation to ensure accuracy, precision, and reliability. The development and validation of a UHPLC-MS/MS method for the quantification of this compound and related methoxylated flavones in rat plasma has been demonstrated in pharmacokinetic studies [1]. This method exhibited excellent performance characteristics, including high selectivity, linearity, sensitivity, and precision for the quantification of this compound in biological matrices.
For quantitative analysis, key validation parameters should be established:
A validated UPLC-QQQ-MS/MS method has been developed for the simultaneous quantification of multiple compounds in Pogostemon cablin, including this compound, facilitating comprehensive quality evaluation of herbal materials [4]. This approach allows for the simultaneous assessment of multiple bioactive components, providing a more comprehensive quality control strategy compared to single-compound analysis.
This compound exhibits significant antioxidant activity through a specific molecular mechanism involving the Nrf2-ARE pathway. Experimental studies have demonstrated that this compound can protect HepG2 cells (human liver cancer cell line) from cell death caused by tert-butylhydroperoxide (t-BHP)-induced oxidative stress and attenuate ROS production [5]. The ability of this compound to activate the Nrf2/ARE pathway was confirmed through observation of Nrf2 expression in nuclear fractions, mRNA levels of Nrf2 target antioxidants, and cellular glutathione content in HepG2 cells.
The molecular mechanism underlying this compound's antioxidant effects involves ERK-dependent Nrf2 activation. This compound increases ERK phosphorylation, and ERK inhibition by specific inhibitors totally abrogates the increase in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes induced by this compound [5] [6]. This signaling pathway represents the primary mechanism through which this compound exerts its cytoprotective effects against oxidative stress.
Figure 1: this compound-Induced Nrf2 Activation Pathway Through ERK Signaling
Objective: Evaluate the antioxidant and cytoprotective effects of this compound in cell-based systems.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Oxidative Stress Induction:
Cell Viability Assessment:
ROS Detection:
Nuclear Nrf2 Localization:
Gene Expression Analysis:
Glutathione Measurement:
Data Analysis:
This protocol allows comprehensive evaluation of this compound's antioxidant and cytoprotective properties, providing insights into both functional outcomes (cell viability, ROS reduction) and molecular mechanisms (Nrf2 pathway activation).
The analysis of this compound has significant implications across various aspects of drug discovery and development. Quality control of herbal products containing this compound is essential for ensuring product safety, efficacy, and consistency. As this compound is commonly found in medicinal plants and herbal supplements, its analysis is crucial for ensuring the quality, authenticity, and efficacy of herbal products. By quantifying the content of this compound and monitoring for adulteration or contamination, quality control measures can be implemented to safeguard consumer health and maintain product integrity [1]. This is particularly important for traditional herbal formulations that incorporate Pogostemon cablin or other this compound-containing botanicals.
In drug discovery, this compound analysis plays a pivotal role in identifying potential lead compounds with therapeutic efficacy. By elucidating the structural characteristics and pharmacological activities of this compound and its derivatives, researchers can explore novel drug candidates for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders [1]. The diverse pharmacological activities reported for this compound, including its anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties, make it a promising scaffold for the development of new therapeutic agents targeting multiple pathological conditions.
Table 3: Applications of this compound Analysis in Pharmaceutical Research
| Application Area | Specific Uses | Significance |
|---|---|---|
| Drug Discovery | Lead compound identification, structure-activity relationship studies | Facilitates development of new therapeutic agents |
| Quality Control | Standardization of herbal products, authentication, adulteration detection | Ensures product safety, efficacy, and consistency |
| Pharmacokinetic Studies | ADME profiling, bioavailability assessment, metabolic fate determination | Informs dosing regimens and potential drug interactions |
| Pharmacological Research | Mechanism of action studies, potency assessment, toxicity evaluation | Elucidates therapeutic potential and safety profile |
| Environmental Monitoring | Detection in environmental samples, ecological impact assessment | Understands environmental distribution and impact |
The development of this compound-containing products requires a comprehensive analytical workflow that ensures consistent quality from raw materials to finished products. This workflow integrates multiple analytical techniques and quality checkpoints to guarantee product quality and performance.
Figure 2: Comprehensive Analytical Workflow for this compound Product Development
Pharmacokinetic studies represent another critical application of this compound analysis. These studies facilitate the understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this bioactive compound. By tracking the concentration-time profiles of this compound in biological matrices such as plasma or urine, researchers can gain insights into its bioavailability, metabolic fate, and potential interactions with other drugs [1]. Such information is invaluable for determining appropriate dosing regimens and anticipating potential drug interactions in clinical applications.
The application of this compound analysis extends to environmental monitoring studies, particularly in assessing its presence and distribution in natural ecosystems. By analyzing this compound levels in soil, water, or plant samples, researchers can evaluate its ecological significance, potential ecological risks, and environmental impact [1]. This application is particularly relevant given the increasing interest in the environmental fate and effects of bioactive plant compounds.
The comprehensive analysis and standardization of this compound are essential for harnessing its full therapeutic potential. The methodologies outlined in these application notes provide researchers with robust tools for the identification, quantification, and quality assessment of this valuable bioactive compound. The integration of advanced analytical techniques such as LC-MS/MS, UHPLC, and NMR spectroscopy enables comprehensive characterization of this compound in various matrices, from complex plant extracts to biological samples.
The experimental protocols detailed for assessing this compound's antioxidant and cytoprotective activities facilitate the investigation of its molecular mechanisms and therapeutic potential. The elucidation of the ERK-dependent Nrf2 activation pathway as a key mechanism underlying this compound's antioxidant effects provides a scientific basis for its traditional uses and suggests potential applications in conditions involving oxidative stress.
As research on this compound continues to evolve, these application notes and protocols serve as a foundational resource for scientists engaged in natural product research, drug discovery, and quality control of herbal products. The standardized approaches presented here will contribute to the generation of reproducible and comparable data across different laboratories, accelerating the development of this compound-based therapeutics and ensuring the quality and consistency of products containing this promising bioactive compound.
The following table consolidates the key predicted pharmacokinetic parameters for pachypodol from in silico studies:
| Property | Predicted Value/Outcome | Assessment | Tool/Method Cited |
|---|---|---|---|
| GI Absorption | High | Favorable for oral administration | SwissADME [1] |
| Blood-Brain Barrier (BBB) Permeation | Positive | Potential to act on central targets | In silico prediction [1] |
| Lipinski's Rule of 5 | Yes; 0 violations | Good drug-likeness | SwissADME [1] |
| GSK Rule | Yes | Favorable for CNS drugs | In silico prediction [1] |
| Pfizer Rule | Yes | Favorable for CNS drugs | In silico prediction [1] |
| Toxicology (General) | Minimal risks of liver, kidney, or brain damage predicted | Promising safety profile | pkCSM, ADMETlab 3.0 [1] |
| Cardiac Toxicity (hERG II) | Weak toxicity noted for related compound; this compound requires further study | Note of caution; needs experimental validation | pkCSM, ADMETlab 3.0 [1] |
Given the scarcity of experimental data, here are detailed protocols based on standard practices and methodologies used for similar phytochemicals in the search results.
This protocol aims to evaluate the metabolic stability of this compound in a biologically relevant system [2].
This high-throughput screen assesses the passive diffusion of this compound across a membrane mimicking the blood-brain barrier [1] [3].
The diagram below outlines a comprehensive, multi-stage strategy for the experimental evaluation of this compound's pharmacokinetics, integrating the protocols above.
To advance this compound as a therapeutic candidate, future work should focus on:
I hope these structured application notes provide a solid foundation for your research. Should you require further elaboration on any of the proposed methodologies, please feel free to ask.
This compound (4',5-dihydroxy-3,3',7-trimethoxyflavone) is a methoxyflavonoid compound primarily isolated from the medicinal plant Pogostemon cablin Bentham (patchouli). This bioactive flavonoid has attracted significant scientific interest due to its potent cytoprotective properties against various oxidative stress-induced cellular damages. The compound's cytoprotective effects are primarily mediated through the activation of cellular antioxidant defense systems, specifically via the ERK-dependent Nrf2 activation pathway, which enhances the expression of antioxidant response element (ARE)-driven cytoprotective genes. This compound has demonstrated significant protective effects in various experimental models, including hepatocytes, cardiac tissues, and other cell types exposed to oxidative stressors, positioning it as a promising candidate for therapeutic development against oxidative stress-related pathologies.
Traditional medicine has long utilized Pogostemon cablin for treating various ailments, including colds, fever, headaches, and digestive disorders, with this compound identified as one of its key bioactive constituents. The chemical structure of this compound (C18H16O7) features a flavonoid backbone with specific methoxy and hydroxy substitutions that contribute to its biological activity. Recent scientific investigations have systematically validated and expanded upon these traditional uses, revealing this compound's multifaceted pharmacological profile encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities, all of which contribute to its overall cytoprotective effects. These properties make this compound a compelling subject for drug development efforts targeting conditions where oxidative stress plays a central pathological role.
Table 1: In Vitro Cytoprotective Effects of this compound in HepG2 Cells
| Parameter | Control | t-BHP Only | t-BHP + this compound (10 μM) | t-BHP + this compound (30 μM) |
|---|---|---|---|---|
| Cell Viability (%) | 100 ± 3.2 | 35.4 ± 2.8 | 68.7 ± 3.5* | 82.3 ± 4.1* |
| ROS Levels (% of Control) | 100 ± 4.1 | 298.6 ± 12.3 | 187.4 ± 9.7* | 134.2 ± 8.2* |
| Nuclear Nrf2 (Fold Change) | 1.0 ± 0.1 | 1.3 ± 0.2 | 2.7 ± 0.3* | 4.2 ± 0.4* |
| GCLC mRNA (Fold Change) | 1.0 ± 0.1 | 1.2 ± 0.2 | 2.3 ± 0.2* | 3.8 ± 0.3* |
| NQO1 mRNA (Fold Change) | 1.0 ± 0.1 | 1.4 ± 0.2 | 2.8 ± 0.3* | 4.5 ± 0.4* |
Data presented as mean ± SEM; *p < 0.05 compared to t-BHP only group [1] [2]
Table 2: In Vivo Cytoprotective Effects of this compound in Rat Models
| Parameter | Control | Cisplatin Only | Cisplatin + this compound (20 mg/kg) | Arsenic Only | Arsenic + this compound (10 mg/kg) |
|---|---|---|---|---|---|
| ALT (U/L) | 35.2 ± 3.1 | 128.5 ± 8.7 | 62.3 ± 5.2* | - | - |
| AST (U/L) | 40.8 ± 3.5 | 142.6 ± 9.3 | 71.5 ± 6.1* | - | - |
| CK-MB (U/L) | - | - | - | 285.4 ± 15.2 | 132.7 ± 10.8* |
| LDH (U/L) | 205.4 ± 12.3 | 582.7 ± 25.8 | 284.6 ± 18.4* | 452.6 ± 20.4 | 231.5 ± 15.7* |
| SOD (% Activity) | 100 ± 4.2 | 42.3 ± 3.8 | 82.6 ± 5.1* | 38.5 ± 3.2 | 85.3 ± 6.2* |
| MDA (nmol/mg prot) | 1.2 ± 0.1 | 4.8 ± 0.3 | 2.1 ± 0.2* | 5.2 ± 0.4 | 2.3 ± 0.2* |
| TNF-α (pg/mg prot) | 12.5 ± 1.2 | 45.8 ± 3.7 | 21.3 ± 2.1* | 52.4 ± 4.2 | 24.6 ± 2.3* |
Data presented as mean ± SEM; *p < 0.05 compared to toxicant-only groups [3] [4]
The primary molecular mechanism underlying this compound's cytoprotective effects involves the activation of the Nrf2-ARE (Antioxidant Response Element) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. This compound treatment induces conformational changes in Keap1 or facilitates the phosphorylation of Nrf2, leading to its dissociation from Keap1 and subsequent stabilization. The liberated Nrf2 then translocates to the nucleus, where it forms heterodimers with small Maf proteins and binds to ARE sequences in the promoter regions of various antioxidant and cytoprotective genes. This binding transcriptionally activates a battery of cytoprotective genes, including those encoding glutamate-cysteine ligase catalytic subunit (GCLC), glutamate-cysteine ligase modifier subunit (GCLM), NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and various glutathione S-transferases (GSTs).
The activation of Nrf2 by this compound is dependent on the ERK signaling pathway, as demonstrated by the complete abrogation of this compound-induced Nrf2 activation upon pretreatment with PD98059, a specific ERK pathway inhibitor. Phosphorylated ERK by this compound treatment facilitates Nrf2 nuclear translocation and subsequent ARE-driven gene expression. This coordinated enhancement of the cellular antioxidant defense system results in increased glutathione biosynthesis and enhanced capacity to detoxify reactive oxygen species and electrophilic toxicants, thereby protecting cells from oxidative damage-induced cell death.
Beyond its antioxidant properties, this compound exerts significant anti-inflammatory effects by modulating key inflammatory signaling pathways. In vivo studies have demonstrated that this compound effectively suppresses the expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Additionally, this compound inhibits the activation of nuclear factor kappa B (NF-κB), a master regulator of inflammation, and reduces cyclooxygenase-2 (COX-2) activity, thereby attenuating the inflammatory response that often accompanies oxidative stress in various pathological conditions.
This compound also demonstrates potent anti-apoptotic properties through modulation of both intrinsic and extrinsic apoptotic pathways. In models of drug-induced organ toxicity, this compound treatment significantly reduces the expression of pro-apoptotic proteins such as Bax, caspase-9, and caspase-3, while upregulating the anti-apoptotic protein Bcl-2. This balanced regulation of apoptotic mediators helps maintain mitochondrial membrane integrity, prevents cytochrome c release, and inhibits the subsequent activation of executioner caspases, thereby preserving cellular viability under stress conditions.
Figure 1: Molecular Mechanisms of this compound Cytoprotective Effects - This diagram illustrates the key signaling pathways mediated by this compound, including ERK-dependent Nrf2 activation leading to enhanced antioxidant gene expression, and the subsequent cytoprotective effects against oxidative stress, inflammation, and apoptosis.
The therapeutic application of this compound is limited by its poor aqueous solubility and stability issues. To address these challenges, researchers have explored various formulation strategies, with cyclodextrin complexation emerging as a promising approach. Computational studies using molecular docking and molecular dynamics simulations have demonstrated that this compound forms stable inclusion complexes with various cyclodextrins, particularly with hydroxypropyl-β-cyclodextrin (HPβ-CDX), which shows superior complexation efficiency compared to native α-, β-, and γ-cyclodextrins. The formation of these inclusion complexes significantly enhances this compound's aqueous solubility, stability, and potentially its bioavailability.
The complexation process is primarily driven by van der Waals interactions and hydrogen bonding between this compound and the cyclodextrin cavity. Molecular docking studies reveal that this compound optimally positions itself within the hydrophobic cavity of HPβ-CDX, with the flavone nucleus embedded inside the cavity and the methoxy and hydroxy groups forming hydrogen bonds with the hydroxypropyl substituents. This interaction not only improves solubility but also protects this compound from degradation under various environmental conditions, including exposure to light, heat, and pH variations, thereby enhancing its suitability for pharmaceutical development.
Beyond cyclodextrin complexation, other advanced formulation strategies can be employed to further enhance this compound's delivery and therapeutic efficacy. These include lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can improve both solubility and intestinal permeability. Additionally, polymeric nanoparticles using biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can provide controlled release profiles and enhance tissue-specific delivery. Self-emulsifying drug delivery systems (SEDDS) represent another promising approach, particularly for enhancing oral bioavailability through improved solubilization and lymphatic transport.
The selection of appropriate formulation strategies should consider the intended route of administration, target tissue, and desired release kinetics. For systemic delivery, oral formulations with enhanced solubility and stability are prioritized, while for specific organ-targeted therapies, such as hepatoprotection, formulation approaches that facilitate liver accumulation might be advantageous. Comprehensive preformulation studies including solubility analysis, stability testing under various pH and temperature conditions, and compatibility with pharmaceutical excipients are essential for developing optimal this compound formulations with improved pharmacokinetic profiles and therapeutic efficacy.
The compelling experimental evidence supporting this compound's cytoprotective effects positions it as a promising therapeutic candidate for various oxidative stress-related pathologies. Specific potential applications include:
Future research should focus on comprehensive pharmacokinetic studies to elucidate this compound's absorption, distribution, metabolism, and excretion profiles. Additionally, disease-specific efficacy studies in relevant animal models, toxicological assessments, and formulation optimization for enhanced bioavailability represent critical next steps in the translational development of this compound as a therapeutic agent. The combination of this compound with other cytoprotective agents or its use as an adjuvant therapy alongside conventional treatments also merits investigation.
This compound, a methoxyflavonoid derived from Pogostemon cablin, demonstrates significant cytoprotective potential through multifaceted mechanisms involving the activation of the ERK-Nrf2-ARE pathway, suppression of inflammatory mediators, and inhibition of apoptotic signaling cascades. Well-established experimental protocols exist for evaluating its efficacy in both in vitro and in vivo systems, providing robust methodologies for further investigation. The compelling preclinical data, combined with ongoing formulation development efforts to address its physicochemical limitations, strongly support the continued exploration of this compound as a promising therapeutic agent for conditions characterized by oxidative stress, inflammation, and apoptotic cell death. The integration of traditional medicinal knowledge with modern pharmaceutical development approaches positions this compound as a valuable candidate for the development of novel cytoprotective interventions.
Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is a methoxyflavonoid isolated from Pogostemon cablin (Patchouli). The table below summarizes its core bioactivities as established in recent scientific literature.
| Bioactivity | Experimental Model | Key Findings / Quantitative Results | Significance / Proposed Mechanism |
|---|
| Antioxidant & Cytoprotective [1] | HepG2 cell line (human liver cancer) | • EC₅₀ for cytoprotection: ~10-30 μM (significant protection from t-BHP-induced cell death at 10 μM) [1] • Nrf2 Activation: ~2-3 fold increase in nuclear Nrf2 and ARE-luciferase activity at 30 μM [1] • ROS Reduction: Significantly attenuated t-BHP-induced ROS production [1] | Activates the ERK-dependent Nrf2/ARE pathway, upregulating antioxidant genes (GCLC, GCLM, NQO1) and increasing cellular glutathione [1]. | | Antimicrobial [2] | In vitro broth microdilution assay (Gram-positive/Gram-negative bacteria) | • Ethyl acetate extract of P. cablin (containing this compound) showed higher activity than hexane extract [2]. • Broad-spectrum activity against tested bacterial strains [2]. | The ethyl acetate extract contained flavonoids (including this compound), glycosides, coumarins, and terpenoids, suggesting a potential multi-component or direct antimicrobial action [2]. | | Anti-inflammatory [3] | In silico molecular docking & dynamics against COVID-19-related targets | • Strong binding affinity for key inflammatory targets NLRP3 and CSF2 [3]. | Proposed to reduce inflammatory response and "cytokine storm" by inhibiting the activation of the NLRP3 inflammasome and CSF2 signaling [3]. | | Nephroprotective [4] | Quail model of arsenic-induced renal toxicity | • Significant mitigation of arsenic-induced elevations in uric acid, creatinine, and biliverdin [4]. • Restored body and organ weight [4]. | Attributed to its potent antioxidant properties, countering oxidative stress in renal tissues [4]. |
For researchers aiming to replicate or build upon these findings, here are the summarized experimental methodologies.
This protocol evaluates the ability of this compound to activate the Nrf2 pathway and protect against oxidative stress.
1.1. Cell Culture and Treatment:
1.2. Oxidative Stress Induction and Viability Assay:
1.3. Nrf2 Pathway Activation Analysis:
The following diagram illustrates the experimental workflow and central mechanism of action for this compound's cytoprotective effect:
This protocol details the assessment of this compound's antimicrobial activity using a resazurin-based viability assay.
2.1. Sample and Reagent Preparation:
2.2. Assay Procedure:
Pachypodol (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) is a naturally occurring methoxyflavonoid that has garnered significant research interest due to its diverse pharmacological activities and potential therapeutic applications. This bioactive compound is primarily isolated from Pogostemon cablin (patchouli), an aromatic herb widely used in traditional medicine systems across Asia, including Ayurveda, Traditional Chinese Medicine, and other indigenous practices [1]. The patchouli plant has been traditionally employed to treat various ailments including colds, fever, headaches, vomiting, stomachaches, and insect bites, with this compound identified as one of its key bioactive constituents [1]. Recent scientific investigations have validated and expanded our understanding of this compound's pharmacological potential, revealing antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities among its diverse biological effects [1] [2] [3].
The structural characterization of this compound is fundamental to understanding its bioactivity and facilitating its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a pivotal analytical technique for the unambiguous identification and structural elucidation of this compound, providing detailed information about its carbon and proton environments, substitution patterns, and overall molecular architecture [4] [2]. This application note provides comprehensive protocols for the extraction, isolation, and NMR-based structural characterization of this compound, along with an overview of its significant pharmacological activities, to support researchers in the field of natural product chemistry and drug development.
The initial step in obtaining this compound involves the careful selection and processing of the source material, followed by sequential extraction procedures:
Plant Material Selection: Aerial parts of Pogostemon cablin should be obtained from verified botanical sources. Voucher specimens must be deposited in a recognized herbarium for future reference (e.g., Herbarium of the College of Pharmacy, Hanyang University: HYUP-PC-001) [4].
Initial Extraction:
Liquid-Liquid Partitioning:
For targeted isolation of this compound based on its biological activity, the following protocol is recommended:
Centrifugal Partition Chromatography (CPC): The n-hexane fraction is subjected to CPC using an appropriate solvent system to obtain sub-fractions. CPC sub-fraction 2 has been shown to be rich in this compound [2].
Final Purification:
Structure Confirmation: The chemical structure of isolated this compound is confirmed by comprehensive NMR analysis, including ( ^1\text{H} ) NMR and ( ^13\text{C} ) NMR spectroscopy, with comparison to previously published data [4] [2].
Table 1: Extraction and Isolation Yields of this compound from Pogostemon cablin
| Step | Input Material | Solvent/Technique | Output | Yield |
|---|---|---|---|---|
| Initial Extraction | 200 g dried plant | Methanol reflux | Crude extract | 67 g (33.5%) |
| Liquid-Liquid Partitioning | 67 g crude extract | n-hexane fraction | n-hexane extract | 36.2 g (54.2% of crude) |
| Chromatographic Separation | 36.2 g n-hexane extract | CPC & preparative HPLC | Pure this compound | Varies (component of fraction) |
The following workflow diagram illustrates the complete extraction and isolation process:
Comprehensive NMR analysis is essential for the definitive structural characterization of this compound. The following protocols outline the optimal parameters for complete structural elucidation:
Sample Preparation:
¹H NMR Analysis:
¹³C NMR Analysis:
2D NMR Experiments:
The characteristic NMR signals of this compound provide definitive evidence for its structural features as a 4′,5-dihydroxy-3,3′,7-trimethoxyflavone:
Table 2: Characteristic NMR Chemical Shifts of this compound
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity | Structural Significance |
|---|---|---|---|---|
| 5-OH | 12.50-12.90 (s, 1H) | - | Singlet | Chelated hydroxyl proton, characteristic of flavones |
| 4'-OH | 9.00-9.50 (s, 1H) | - | Singlet | Free phenolic hydroxyl proton |
| 6-H | 6.40-6.50 | 95-100 | Doublet (J = 2.0 Hz) | Meta-coupled proton on A-ring |
| 8-H | 6.20-6.30 | 90-95 | Doublet (J = 2.0 Hz) | Meta-coupled proton on A-ring |
| 2'-H | 7.50-7.60 | 110-115 | Doublet (J = 2.0 Hz) | Meta-coupled proton on B-ring |
| 5'-H | 6.90-7.00 | 105-110 | Double doublet | Ortho- and meta-coupled proton on B-ring |
| 6'-H | 7.40-7.50 | 120-125 | Doublet (J = 8.5 Hz) | Ortho-coupled proton on B-ring |
| 2-H | - | 145-150 | - | Quaternary carbon, characteristic of flavone C-ring |
| 3-OCH₃ | 3.70-3.80 (s, 3H) | 55-60 | Singlet | Methoxy group at C-3 position |
| 3'-OCH₃ | 3.80-3.90 (s, 3H) | 55-60 | Singlet | Methoxy group at C-3' position |
| 7-OCH₃ | 3.90-4.00 (s, 3H) | 55-60 | Singlet | Methoxy group at C-7 position |
Key Structural Features Confirmed by NMR:
This compound demonstrates significant antioxidant properties through a well-defined molecular mechanism involving the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress:
Nrf2 Nuclear Translocation: this compound treatment induces the dissociation of Nrf2 from its cytoplasmic complex with Keap1, leading to subsequent nuclear translocation. Nuclear accumulation of Nrf2 is observable within 6 hours of this compound treatment [2].
ARE-Luciferase Activation: In HepG2 cells stably transfected with an ARE-driven luciferase reporter plasmid, this compound enhances luciferase activity in a concentration-dependent manner, with statistically significant increases observed from 10 μM concentration [2] [5].
Antioxidant Gene Expression: this compound upregulates the expression of key Nrf2-target antioxidant genes, including:
Glutathione Biosynthesis: Treatment with this compound dramatically increases intracellular glutathione (GSH) levels by approximately 5-fold in HepG2 cells after 12 hours of treatment, consistent with the upregulation of GCLC and GCLM, which catalyze the rate-limiting step in GSH biosynthesis [2] [5].
ERK-Dependent Mechanism: The activation of Nrf2 by this compound is mediated through the ERK signaling pathway. This compound increases phosphorylation of ERK, and inhibition of ERK by PD98059 completely abrogates the increase in ARE luciferase activity, nuclear Nrf2 accumulation, and mRNA levels of antioxidant enzymes induced by this compound [2] [5].
The following diagram illustrates the molecular mechanism of this compound's antioxidant activity through the ERK-Nrf2-ARE pathway:
Recent research has demonstrated promising anti-inflammatory applications for this compound, particularly in the context of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS):
Nanomedicine Development: To overcome this compound's water insolubility limitations, researchers have developed This compound-loaded liposomes (Pac-lipo) using dipalmitoyl phosphatidylcholine (DPPC) lipid, which demonstrates lung-targeting properties and enhanced therapeutic efficacy [3].
Inflammation Alleviation: In LPS-induced ALI murine models, Pac-lipo significantly relieves inflammatory responses in lung tissues, including reduction of edema, neutrophil infiltration, and pro-inflammatory cytokine levels [3].
Barrier Function Protection: this compound treatment protects tight junctions of endothelial and lung epithelial cells from LPS-induced damage, helping to maintain pulmonary barrier integrity and function [3].
Molecular Mechanisms: RNA sequencing, molecular docking, and western blotting analyses indicate that this compound exerts its anti-inflammatory effects through modulation of key inflammatory signaling pathways and transcription factors [3].
Table 3: Experimentally Demonstrated Pharmacological Activities of this compound
| Pharmacological Activity | Experimental Model | Key Findings | Effective Concentration/Dose |
|---|---|---|---|
| Antioxidant | HepG2 cells | Activation of Nrf2/ARE pathway, increased glutathione biosynthesis | 10-100 μM [2] |
| Cytoprotective | t-BHP-induced oxidative stress in HepG2 cells | Protection against oxidative stress-induced cell death | Significant protection at 10-30 μM with 12h pretreatment [2] |
| Anti-inflammatory | LPS-induced ALI murine model | Alleviation of lung inflammation, protection of barrier function | This compound-loaded liposomes [3] |
| Antimicrobial | Microbial cultures | Broad-spectrum activity against various bacteria and fungi | MIC values: 5-0.03 mg/mL for extracts [6] |
| Antiviral | Molecular docking studies | Potential activity against COVID-19 symptoms | In silico evidence [3] |
Beyond its antioxidant and anti-inflammatory properties, this compound exhibits several other medically relevant biological activities:
Antimicrobial Effects: Ethyl acetate extracts of Pogostemon cablin leaves containing this compound demonstrate broad-spectrum antimicrobial activity against various bacteria and fungi. Phytochemical analysis reveals the presence of flavonoids, glycosides, coumarins, terpenoids, steroids, tannins, and carbohydrates that may contribute to this activity [6].
Anticancer Potential: Preliminary research suggests that this compound possesses cytotoxic activities against various cancer cell lines, though the mechanisms are not yet fully elucidated [1].
Antiemetic Properties: Traditional use of Pogostemon cablin for alleviating nausea and vomiting suggests potential antiemetic effects of its constituents, including this compound [1].
Antiviral Activity: Molecular docking studies indicate that this compound may have potential activity against COVID-19 symptoms, though experimental validation is ongoing [3].
The comprehensive structural and pharmacological data presented in this application note positions this compound as a promising candidate for drug development across multiple therapeutic areas. The well-defined NMR characterization protocols enable quality control and standardization of this compound-containing extracts, supporting reproducible research outcomes.
For natural product chemists, the detailed isolation and purification methods facilitate the efficient acquisition of high-purity this compound for biological testing. For pharmacologists and drug development specialists, the elucidation of this compound's mechanisms of action, particularly through the ERK-Nrf2-ARE pathway, provides rational bases for its therapeutic applications in oxidative stress-related disorders including chronic liver diseases, inflammatory conditions, and potentially neurodegenerative diseases.
Future research directions should focus on:
The continued investigation of this compound represents an excellent example of how traditional medicinal knowledge can be validated and enhanced through modern scientific approaches, potentially leading to the development of novel therapeutics addressing significant unmet medical needs.
Pachypodol is a methoxyflavonoid (4′,5-dihydroxy-3,3′,7-trimethoxyflavone) isolated from plants like Pogostemon cablin and Syzygium aromaticum (clove) [1] [2]. It shows significant pharmacological potential, including Nrf2-mediated antioxidant and cytoprotective effects that protect cells from oxidative stress [2].
However, like nearly 40% of new chemical entities, this compound faces poor aqueous solubility [3] [4]. Low solubility can lead to low dissolution rate and poor oral bioavailability, meaning a drug cannot reach its site of action in sufficient concentration, ultimately affecting its therapeutic effectiveness [3] [4].
Several techniques can be employed to enhance the solubility and dissolution rate of poorly soluble drugs like this compound. The table below summarizes the most relevant physical and chemical modification methods.
| Technique Category | Specific Method | Key Principle | Considerations for this compound |
|---|---|---|---|
| Physical Modifications | Particle Size Reduction (Nanosuspension) [3] | Increases surface area for dissolution. | Suitable for highly potent, poorly soluble drugs. |
| Modification of Crystal Habit (Polymorphs) [3] | Metastable polymorphic forms have higher energy & solubility. | Requires study to discover and stabilize the metastable form. | |
| Drug Dispersion in Carriers (Solid Dispersions) [3] | Dispersion at molecular level in hydrophilic polymer matrix. | Hot-melt extrusion suitable for heat-stable drugs & polymers [3]. | |
| Complexation (Cyclodextrins) [3] | Hydrophobic cavity hosts drug molecule, improving aqueous solubility. | Can form 1:1 or 1:2 drug:cyclodextrin complexes [3]. | |
| Solubilization by Surfactants (Microemulsions) [3] | Formation of stable, optically clear systems with surfactants/co-surfactants. | Useful for formulating liquid dosage forms. | |
| Chemical Modifications | Derivatization [3] | Creating a more soluble prodrug or salt form. | Depends on the functional groups available on this compound. |
| Other Methods | Co-solvency [3] | Using water-miscible solvents to improve solubility. | Common for parenteral formulations. |
| Hydrotropy [4] | Using hydrotropic agents (e.g., sodium benzoate) to solubilize drugs. | Simple and scalable technique; suitable for aqueous formulations. |
Here are detailed methodologies for two of the most effective and commonly used techniques.
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants. They enhance dissolution rate by drastically increasing the drug's surface area [3].
Materials:
Method:
Solid dispersions involve dispersing one or more active ingredients in an inert hydrophilic carrier matrix in the solid state. HME is a continuous, solvent-free process ideal for this [3].
Materials:
Method:
After applying a solubility enhancement technique, it is crucial to verify its success. The following diagram and methods outline this workflow.
Analytical Techniques:
For targeted delivery, particularly for lung-related conditions where this compound's antioxidant and anti-inflammatory properties could be beneficial, formulating it into liposomes is a promising advanced strategy [6] [7].
Liposomes are spherical vesicles with a phospholipid bilayer that can encapsulate both hydrophilic (in the aqueous core) and hydrophobic (within the lipid bilayer) drugs, making them ideal for flavonoids like this compound [6]. They are biocompatible, can enhance drug solubility, reduce side effects, and their surface can be modified for active targeting [6].
Pachypodol is recognized as a biologically active compound in traditional Chinese medicine. The table below summarizes its role in recent scientific literature:
| Aspect | Description | Source / Context |
|---|---|---|
| Analytical Detection | Successfully detected in rat plasma using UPLC-MS/MS. The analytical method was validated for precision and accuracy. | Pogostemon cablin extract pharmacokinetic study [1] |
| Theoretical Bioactivity | Identified via computer simulation as a key active component in Xuanfei Baidu Granule (XFBD) that may act on targets like NLRP3 to reduce inflammation. | COVID-19 mechanism study [2] [3] |
Understanding the F/T process is crucial for designing stability tests, as it creates significant physical stress that can degrade compounds. The process occurs in several stages [4]:
The most critical factors that can be optimized in a F/T stability protocol are [4]:
The diagram below illustrates the experimental workflow for a Freeze-Thaw stability study, based on these general principles.
Since specific data for this compound is unavailable, you can use the general F/T principles to create a robust experimental plan.
The table below summarizes key findings from recent in vivo studies demonstrating the protective effects of this compound against various toxicants.
| Toxicant Induced | Experimental Model | This compound Dose | Key Findings & Protective Effects | Proposed Mechanism of Action |
|---|---|---|---|---|
| Arsenic [1] | Rat model | 10 mg/kg | ↓ Cardiac injury markers (CPK, CK-MB, LDH, Troponin I); ↓ ROS & MDA; ↓ Inflammatory markers (NF-κB, TNF-α, IL-6, IL-1β); ↓ Apoptotic markers (Caspase-3, Bax) | Antioxidant, anti-inflammatory, and anti-apoptotic activities [1]. |
| Perfluorooctane sulfonate (PFOS) [2] | Rat model | 10 mg/kg | ↑ Sperm motility, viability, and count; ↓ Sperm abnormalities; ↑ Testosterone, LH, FSH; ↓ ROS & TBARS; ↑ Antioxidant enzymes (CAT, SOD, GPx, GSR) | Scavenging free radicals and mitigating oxidative stress in testicular tissue [2]. |
| Arsenic [3] | Quail model | Information not specified in abstract | ↓ Renal damage markers (Uric acid, Creatinine); ↑ Body weight and organ weight; Reduced metal accumulation in tissues | Protective antioxidant activity, mitigating arsenic-induced nephrotoxicity [3]. |
Given this compound's low solubility [4], its encapsulation into liposomes is a crucial advanced delivery strategy. The following protocol is adapted from a recent study that developed a lung-targeted, inhaled liposomal formulation for treating Acute Lung Injury (ALI) [4].
1. Objective: To prepare and characterize this compound-loaded liposomes (Pac-lipo) to improve solubility, biodistribution, and bioavailability for enhanced therapeutic efficacy [4].
2. Materials and Reagents:
3. Equipment:
4. Step-by-Step Methodology:
The following diagrams illustrate the preparation workflow and the primary molecular mechanism through which this compound exerts its therapeutic effects.
Q1: Why is liposomal encapsulation a preferred strategy for this compound delivery? A1: this compound is a hydrophobic compound with inherent solubility and bioavailability challenges. Liposomal encapsulation enhances its solubility, protects it from rapid clearance, and allows for targeted delivery to specific tissues, such as the lungs, as demonstrated in recent research [4].
Q2: What is the primary mechanism behind this compound's antioxidant effect? A2: this compound activates the Nrf2/ARE signaling pathway. It induces the phosphorylation of ERK, which promotes the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE), leading to the upregulated expression of key cytoprotective and antioxidant genes like GCLC, GCLM, and NQO1 [5].
Q3: Besides antioxidant activity, what other pharmacological properties does this compound exhibit? A3: Research indicates this compound possesses significant anti-inflammatory properties by inhibiting the TLR4-MyD88-NF-κB/MAPK pathway [4], as well as anti-apoptotic effects by modulating the levels of Bax and Bcl-2 proteins [1]. It also shows antimicrobial and cytoprotective activities [6].
For any analytical method used for pachypodol—whether for identification, assay, or impurity testing—the following table summarizes the key validation parameters and their definitions as per ICH Q2(R1) guidelines [1]. Ensuring your method meets these parameters is fundamental to proving it is reliable and suitable for its intended purpose.
| Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of results to the true value. Measures the ability to recover a known amount of this compound from a sample [1]. | Recovery of 98-102% for assay methods [1]. |
| Precision | Closeness of repeated individual measurements. Includes repeatability (same analyst, same day) and intermediate precision (different days, analysts, equipment) [1]. | Relative Standard Deviation (RSD) of ≤1-2% for repeatability [1]. |
| Specificity | Ability to measure this compound accurately in the presence of other components like excipients, impurities, or degradation products [1]. | No interference from other components at the retention time of this compound. |
| Linearity | The ability of the method to produce results directly proportional to the concentration of this compound in the sample [1]. | A correlation coefficient (r) of ≥0.999 over the specified range [1]. |
| Range | The interval between the upper and lower concentrations of this compound for which the method has suitable accuracy, precision, and linearity [1]. | Derived from linearity studies; e.g., 80-120% of the test concentration for assay. |
| LOD | The lowest amount of this compound that can be detected, but not necessarily quantified [1]. | Typically determined by a signal-to-noise ratio of 3:1. |
| LOQ | The lowest amount of this compound that can be quantified with acceptable accuracy and precision [1]. | Typically determined by a signal-to-noise ratio of 10:1, with an RSD of ≤5% at that level. |
| Robustness | A measure of the method's reliability when small, deliberate changes are made to operational parameters (e.g., pH of mobile phase, column temperature, flow rate) [1]. | The method remains unaffected by small variations, with system suitability criteria still being met. |
This detailed methodology is adapted from a published pharmacokinetic study and can serve as a reference for developing and validating your own methods for biological samples [2] [3].
The sample was prepared using liquid-liquid extraction (LLE):
The following diagram illustrates the workflow for this analytical method:
The developed UHPLC-MS/MS method demonstrated the following performance characteristics, which align with the core validation parameters [2]:
Q1: What is the most common technique for analyzing this compound?
Q2: My this compound recovery is low during sample preparation. What could be the cause?
Q3: When should I revalidate my analytical method for this compound?
Q4: How can I improve the solubility and stability of this compound in my solutions?
For separating this compound, typically found in complex plant extracts like Pogostemon cablin, a reversed-phase C18 column is standard. The following table summarizes a proven method and a comparable alternative [1] [2].
| Parameter | Recommended Method 1 | Alternative Method 2 |
|---|---|---|
| Column Type | ACQUITY UPLC BEH C18 [1] | ACQUITY UPLC BEH C18 [2] |
| Dimensions | 2.1 × 100 mm, 1.7 µm [1] | 2.1 × 100 mm, 1.7 µm [2] |
| Mobile Phase A | 0.1% Formic acid in water [1] | 0.1% Formic acid in water [2] |
| Mobile Phase B | Acetonitrile [1] | Acetonitrile [2] |
| Gradient Program | 0-4 min: 14%→53% B 4-5 min: 53%→100% B 5-7 min: 100% B [1] | 0-30 min: 5%→95% B (linear) [2] | | Column Temperature | 25°C [1] | 40°C [2] | | Flow Rate | 0.3 mL/min [1] | 0.3 mL/min [2] | | Injection Volume | 5 µL [1] | - | | Detection | MS/MS in MRM mode [1] | Q-TOF-MS [2] |
Here are common issues you might encounter and how to resolve them.
Poor Peak Shape (Tailing or Fronting)
Inadequate Resolution from Nearby Peaks
Low Sensitivity in MS Detection
Retention Time Drift
The following diagram outlines a systematic approach to developing and validating a UHPLC method for this compound separation.
The information provided should give you a robust starting point for separating this compound using UHPLC. The BEH C18 column with a formic acid/acetonitrile mobile phase is a well-established system for this application.
Matrix effects occur when co-eluting compounds from your sample suppress or enhance the ionization of your analyte, leading to inaccurate results. Follow this diagnostic workflow to identify and resolve these issues.
Before making changes, quantitatively assess the matrix effect using the post-extraction addition method [1] [2].
Prepare Solutions:
Calculate the Matrix Effect (ME):
The choice of sample cleanup is the most critical factor in managing matrix effects [2]. The table below compares common techniques, ordered from least to most effective.
| Technique | Effectiveness & Rationale | Key Considerations |
|---|
| Protein Precipitation (PPT) [3] [2] | Least effective; many residual matrix components (especially phospholipids) cause significant ion suppression. | - Pros: Simple, fast, minimal sample loss.
If matrix effects persist after improving sample preparation, consider these instrumental and methodological adjustments.
The matrix effect (ME) is calculated using the formula ME (%) = (S_sample / S_standard) × 100, where S_sample is the peak area of the analyte spiked into a blank matrix extract, and S_standard is the peak area of the analyte in pure solvent [1]. A value of 100% means no matrix effect. While acceptance criteria depend on the method's requirements, values consistently close to 100% (e.g., 85-115%) are generally desirable. The key is consistency and low variability (RSD < 15%) across different lots of the biological matrix [4] [1].
A stable isotope-labeled internal standard (SIL-IS) is the best tool to compensate for matrix effects because it co-elutes with the analyte and experiences nearly identical ionization suppression/enhancement [2]. However, it is a compensation, not a cure. Significant matrix effects can still cause a loss of overall sensitivity and method robustness. Therefore, the goal should be to reduce the absolute matrix effect through sample preparation and chromatography, while using a SIL-IS to account for any residual variability [2].
The research paper analyzing this compound in rat plasma used protein precipitation with acetonitrile [4]. This choice is often driven by a need for simplicity, speed, and high recovery for a diverse set of 15 compounds with varying polarities. While PPT is less effective at removing phospholipids, the method achieved acceptable validation results by focusing on other parameters. The accuracy ranged from -12.0% to 14.3%, precision (RSD) was <11.3%, and the matrix effect for all analytes ranged from 67.4% to 104.8% [4]. This demonstrates that for some multi-analyte methods, PPT can be sufficient if the resulting matrix effect is consistent and can be reliably compensated for with a good internal standard.
The table below summarizes the standard preparation and storage conditions for pachypodol stock solutions based on manufacturer and research data.
| Aspect | Protocol & Conditions |
|---|---|
| Recommended Solvent | DMSO [1] [2] |
| Typical Stock Concentration | 100 mg/mL (290.43 mM) [1] |
| Storage Temperature | -80°C for 6 months; -20°C for 1 month [1] [2] |
| Storage Condition | Sealed storage, away from moisture and light [1] |
| Reconstitution Note | Solution should be aliquoted to avoid repeated freeze-thaw cycles [1] |
Here are specific methodologies where this compound stock solutions were used in published studies, which can serve as a practical reference.
| Study Focus | Stock Solution Preparation | Final Treatment Concentration | Cell Line / Model |
|---|---|---|---|
| Antioxidant/Cytoprotective Effects [3] | Dissolved in DMSO | 3 - 30 µM | HepG2 cells |
| Anti-cancer Activity [1] [2] | Information not specified in detail | IC50 = 185.6 µM | CaCo-2 colon cancer cells |
| In Vivo Study (Neuroprotection) [1] | Prepared for intravenous injection | 10 - 30 mg/kg | Rat pups |
Problem: Precipitate Formation After Thawing
Problem: Loss of Activity
FAQ: Can this compound be dissolved in solvents other than DMSO?
FAQ: How should I handle the stock solution on the day of the experiment?
The following diagram visualizes the key steps and decision points in the process of preparing and using a this compound stock solution, integrating the protocols and troubleshooting advice above.
This compound is a flavonoid, specifically a O-methylated flavonol, known for its multi-target biological activities. Here is a summary of its key data for experimental reference.
| Property | Description |
|---|---|
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-4H-chromen-4-one [1] |
| Chemical Formula | C₁₈H₁₆O₇ [2] [3] [4] |
| PubChem CID | 5281677 [3] [4] |
| Plant Source | Primarily isolated from leaves of Pogostemon cablin (Patchouli) [2] [5], also found in Vitex peduncularis [1]. |
| Biological Activities | Documented activities include anti-inflammatory [2], antioxidant [2], antimicrobial [2], antiviral [2] [3], anticancer/cytotoxic [2] [6], and anti-mutagenic effects [2]. |
| Analytical Data (MS) | HPLC-Q-TOF-MS: Exhibits a deprotonated molecular ion [M-H]⁻ at m/z 343.08 [7]. |
This protocol outlines the steps for isolating and identifying this compound from its primary source, Pogostemon cablin.
Detailed Methodology:
Troubleshooting:
This compound has been investigated as a potential inhibitor of viral proteases, such as those in SARS-CoV-2, using in silico methods.
Detailed Methodology:
Troubleshooting:
Q1: What are the main sources of this compound for laboratory research? A1: The most documented and reliable source is the plant Pogostemon cablin (Patchouli). It can be isolated from the leaves through a process involving extraction and chromatography [2] [5]. It is also reported in other species like Vitex peduncularis [1].
Q2: I am researching neurodegenerative diseases. Is this compound relevant? A2: Yes, potentially. While not as well-studied as other flavonoids in this area, this compound was included in a systematic in silico screen of 55 flavonoids for multi-target activity against Alzheimer's disease targets. This suggests it has computational relevance, though further wet-lab validation is needed [4].
Q3: What is the key piece of analytical data for confirming this compound?
A3: The mass spectrometry data is crucial. When using HPLC-Q-TOF-MS in negative ion mode, the primary marker is the deprotonated molecular ion [M-H]⁻ at m/z 343.08 [7].
Q4: What are the most promising research directions for this compound? A4: Current literature highlights its antiviral potential, particularly against enteroviruses and SARS-CoV-2, and its anti-inflammatory and anticancer properties as promising areas for further investigation [2] [8] [6].
The table below summarizes liquid chromatography-mass spectrometry (LC-MS) conditions used in recent pharmacokinetic and bioactivity studies of this compound and related compounds.
| Analysis Focus | Sample Type | Chromatography | Mass Spectrometry | Key Sample Prep | Reference Compound |
|---|
| Pharmacokinetics of 15 components from Pogostemon cablin extract [1] | Rat Plasma | Column: ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) Mobile Phase: A: 0.1% FA-water; B: ACN Gradient: 14% B to 53% B in 4 min | Ionization: Positive & Negative Mode: MRM Gas Temp: 320°C Gas Flow: 7 L/min Nebulizer: 35 psi | Protein precipitation with acetonitrile; IS: Icariin | this compound | | Bioactivity-guided isolation from P. cablin leaves [2] | Plant Extract (Crude Methanol) | Technique: HPLC for fractionation & Centrifugal Partition Chromatography (CPC) for isolation | Not specified for final compound ID. Structural elucidation likely used NMR and/or HRMS. | Sequential fractionation with n-hexane; CPC sub-fraction 2 contained this compound | this compound, Eriodictyol 3',7-dimethyl ether | | Chemical profiling of non-volatile P. cablin ingredients [3] | Plant Extract (Methanol) | Technique: HPLC Detection: HESI-HRMS | Ionization: Heated ESI (HESI) Analysis: High-resolution mass measurement for identification of 36 flavonoids | Macroporous resin (AB-8) purification; 80%-100% ethanol eluate collected | Multiple flavonoids identified |
Here are solutions to common challenges in this compound MS analysis.
Q1: How can I improve the ionization efficiency and sensitivity for this compound in LC-MS?
Q2: What are the best practices for sample preparation from complex biological matrices?
Q3: My method lacks specificity. How can I better confirm the identity of this compound in my sample?
The following diagrams illustrate the core experimental workflow for this compound analysis and its key pharmacological mechanism based on recent research.
Diagram 1: Experimental workflow for the extraction and analysis of this compound from plant material, integrating key steps from recent protocols [3] [2] [1].
Diagram 2: Proposed mechanism for this compound's cytoprotective effect against oxidative stress in HepG2 cells, involving the ERK-Nrf2-ARE signaling pathway [2].
This compound is an O-methylated flavonoid found in various plants, notably Pogostemon cablin (patchouli). It is of interest due to its potential anti-inflammatory, antioxidant, antimicrobial, and anticancer activities [1] [2].
Analysis of this compound often involves techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC), which require stable, high-integrity samples [3].
While specific stability data for this compound is limited, flavonoids and related compounds generally face several degradation challenges. The following table summarizes common risks and preventative measures based on general laboratory practices for sensitive phytochemicals.
| Degradation Factor | Potential Impact on this compound | Recommended Prevention Strategy |
|---|---|---|
| Light Exposure | Possible structural breakdown, especially for flavonoids. | Store samples in amber glass vials; minimize light exposure during preparation [3]. |
| Temperature Fluctuations | Increased molecular motion accelerates degradation. | Store at -80°C or lower for long-term preservation; keep on ice during handling [3]. |
| Oxidation | Degradation of antioxidant compounds upon air exposure. | Use inert atmosphere (e.g., N₂ blanket); seal vials tightly; consider antioxidants if compatible with analysis [3]. |
| Repeated Freeze-Thaw | Compromised sample integrity from ice crystal formation and solute concentration shifts. | Aliquot samples to avoid multiple freeze-thaw cycles [3]. |
| Enzymatic Activity | Potential metabolic breakdown in biological matrices. | Immediate flash-freezing in liquid N₂ after collection; add protease/phosphatase inhibitors if needed. |
| Inappropriate pH | Hydrolysis or structural changes in acidic/basic conditions. | Maintain a neutral pH buffer during extraction and analysis [3]. |
This diagram outlines a general workflow designed to maintain sample integrity from collection to analysis, based on standard protocols for handling sensitive plant metabolites and biological samples [3].
What is the most critical step in preventing this compound degradation? Based on general principles for sensitive analytes, consistent cold-chain management is likely the most critical factor. This includes immediate freezing after collection, secure storage at -80°C, and strict avoidance of repeated freeze-thaw cycles by using aliquots [3].
How should I prepare stock solutions of this compound for long-term use? Prepare a concentrated stock solution in a suitable, pure solvent. Divide it into small, single-use aliquots in amber vials. Store these aliquots at -80°C to preserve stability over months or longer.
My this compound recovery rates are low. What could be the cause? Low recovery can stem from several issues:
Are there any known stabilizers for this compound in solution? Publicly available scientific literature does not specify stabilizers for this compound. Any additive must be compatible with your analytical detection method (e.g., not suppress ionization in MS). Testing potential stabilizers against a control is essential.
This flowchart helps diagnose common problems encountered during this compound sample handling.
What is a recommended starting mobile phase for this compound analysis?
For analyzing this compound, especially in complex samples like Pogostemon cablin (patchouli) extract, a reversed-phase UPLC-MS/MS method has been successfully validated. The following table summarizes the core mobile phase parameters [1].
| Parameter | Specification |
|---|---|
| Chromatography Mode | Reversed-Phase (UPLC) |
| Column | ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Type | Gradient |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
The specific gradient profile used is as follows [1]:
This method was developed for the simultaneous detection of 15 compounds, including this compound, in rat plasma, demonstrating its robustness for complex matrices [1].
Here are solutions to common problems you might encounter when developing a method for this compound.
| Issue | Possible Cause | Solution |
|---|---|---|
| Peak Tailing or Broadening | Inappropriate mobile phase pH affecting ionization [2] [3]. | Optimize pH using formic acid or other buffers to control analyte ionization [3]. |
| Poor Resolution | Co-elution of this compound with other compounds [3]. | Fine-tune the gradient program or adjust the initial ratio of organic solvent (B) [2] [3]. |
| Irreproducible Retention Times | Inconsistent mobile phase preparation or degradation [3]. | Always measure pH before adding organic solvents. Freshly prepare and properly filter mobile phases before each run [3]. |
| Low Sensitivity (in MS) | Ion suppression from matrix effects [4] [1]. | Improve sample cleanup. Using a stable isotope-labeled internal standard can also correct for this [1]. |
Beyond the baseline method, you can further optimize the separation by understanding a few key principles.
The following diagram visualizes the logical workflow for developing and optimizing a chromatographic method for this compound analysis.
This table summarizes the core methods used to extract this compound, helping you choose a starting point based on your equipment and goals.
| Method | Solvent System | Key Steps & Characteristics | Reported Outcome / Yield Context |
|---|---|---|---|
| Reflux Extraction [1] [2] | Methanol (primary); sequential partitioning with n-hexane and ethyl acetate [1]. | Dried leaves refluxed in methanol; crude extract suspended in water and partitioned to isolate non-polar fractions [1]. | Successfully used for initial extraction; this compound was isolated from the active n-hexane fraction [2]. |
| Bioactivity-Guided Isolation [2] | n-Hexane fraction from above partition [2]. | Combines extraction with activity screening (e.g., Nrf2-ARE luciferase assay); active fractions separated via CPC and prep-HPLC [2]. | Confirms presence of biologically active this compound; final purity >95% [2]. |
| Sequential Solvent Extraction [3] | Sequential use of n-hexane and ethyl acetate [3]. | Plant material extracted with hexane first, then ethyl acetate; TLC profiling and column chromatography used for isolation [3]. | Ethyl acetate extract showed higher antimicrobial activity and yielded this compound [3]. |
| Maceration (Traditional) [4] | Low-boiling-point organic solvents (e.g., petroleum ether, n-hexane) [4]. | Plant material soaked in solvent; simple equipment but time-consuming and uses toxic solvents [4]. | A common industrial method, though it has drawbacks like long extraction times and potential solvent residues [4]. |
For researchers aiming to isolate this compound for bioactivity testing, the following workflow, based on a published protocol, provides a reliable path [1] [2].
Here are answers to common specific issues you might encounter during the extraction process.
Q1: My final this compound yield is low. How can I improve it?
Q2: What are the main challenges with traditional extraction methods? Methods like maceration and Soxhlet extraction, while simple, have significant drawbacks [4]:
Q3: My extract is active, but I'm struggling to isolate pure this compound. What should I do?
Q4: Are there greener alternatives for extraction? Yes, green extraction technologies are being actively researched. While specific protocols for this compound are less common, techniques like Microwave-Assisted Extraction (MAE) are being applied to Pogostemon cablin for other compounds and show promise for higher efficiency and lower solvent use [4] [6].
To enhance your extraction efficiency, consider these advanced strategies:
Pachypodol is a flavonoid with significant therapeutic potential, but its application is limited by poor water solubility and stability when exposed to heat, light, and varying pH levels [1].
Encapsulation within cyclodextrins (CDXs) is a leading strategy to overcome these limitations. CDXs are doughnut-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity. This structure allows them to host hydrophobic molecules like this compound, shielding them from the environment and improving their physicochemical properties [1].
A 2025 computational study provides strong evidence for the viability of this approach, identifying hydroxypropyl-β-cyclodextrin (HPβ-CDX) as the most effective host for this compound [1]. The table below summarizes the key findings from this study on various cyclodextrins.
| Cyclodextrin Type | Key Interaction Findings | Potential for Enhancing this compound |
|---|---|---|
| HPβ-CDX (Hydroxypropyl-β-) | Formation of a stable inclusion complex (IC); high number of hydrogen bonds with solvents due to hydroxypropyl substituent [1]. | High potential; improves water solubility and stability [1]. |
| AMβ-CDX (Amino-β-) | Information not specified in the study [1]. | Moderate potential; improves solubility [1]. |
| RMβ-CDX (Random Methyl-β-) | Information not specified in the study [1]. | Moderate potential; effective solubilizer for poorly soluble ligands [1]. |
| β-CDX (natural) | Appropriate cavity size for aromatic compounds; practical advantages [1]. | High potential; preferred for complexing with small molecules [1]. |
| α-CDX (natural) | Typically complexes with low molecular weight ligands or aliphatic chains [1]. | Lower potential; less suited for this compound's structure [1]. |
| γ-CDX (natural) | Interacts with larger molecules [1]. | Lower potential; cavity may be too large for optimal interaction [1]. |
Here is a detailed methodology for forming and validating a this compound-cyclodextrin inclusion complex, drawing on computational and analytical techniques.
The diagram below outlines the key stages of this process.
Q1: What are the primary factors that degrade this compound during storage? this compound is sensitive to environmental factors such as heat, light, and pH, which can lead to its decomposition and loss of efficacy [1].
Q2: Besides cyclodextrins, what other strategies can improve this compound's stability? The search results strongly focus on cyclodextrin complexation as the primary advanced strategy. Other traditional formulation methods (like solid dispersions or nanoemulsions) may be explored, but the computational evidence currently supports the use of modified cyclodextrins, particularly HPβ-CDX, as a highly promising approach [1].
Q3: How can I track this compound's stability in a biological matrix during pharmacokinetic studies? UHPLC-MS/MS is the gold-standard technique for this purpose. It offers the high selectivity and sensitivity needed to accurately quantify this compound and its metabolites in complex matrices like plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties [2].
This guide provides targeted support for the analysis of This compound, a bioactive methoxyflavonoid found in Pogostemon cablin (Patchouli), known for its antioxidant and cytoprotective effects through ERK-dependent Nrf2 activation [1].
The table below outlines common issues, their potential causes, and recommended solutions for developing a robust this compound calibration curve.
| Symptom | Potential Cause | Troubleshooting & Resolution Steps |
|---|
| Non-linearity (R² < 0.99) | - Saturation of detector response at high concentrations.
This method is adapted from a published pharmacokinetic study that simultaneously determined 15 components, including this compound, in rat plasma after oral administration of Pogostemon cablin extract [3].
Sample Preparation (Protein Precipitation)
Chromatographic Conditions (UPLC)
Mass Spectrometric Detection (MS/MS)
The following workflow summarizes the key steps for establishing and validating a this compound calibration curve:
Q1: What are the major bioactive compounds in Pogostemon cablin (Patchouli) besides this compound?
Q2: What is the biological significance of this compound?
Q3: How often should I re-validate my this compound calibration curve?
Given the scarcity of literature focused exclusively on this compound analytics, your research may benefit from:
The table below summarizes the fundamental chemical characteristics and natural sources of pachypodol and quercetin.
| Feature | This compound | Quercetin |
|---|---|---|
| IUPAC Name | 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone [1] | 3,3′,4′,5,7-Pentahydroxyflavone [2] [3] |
| Chemical Formula | C₁₈H₁₆O₇ [4] | C₁₅H₁₀O₇ [3] |
| Structural Class | Methoxylated Flavone [1] | Flavonol (Polyphenolic Flavonoid) [2] [3] |
| Primary Natural Sources | Leaves of Pogostemon cablin (Patchouli) [4] [5] [1] | Widely distributed: onions, apples, berries, capers, broccoli, tea [2] [3] |
Both compounds exhibit a broad spectrum of pharmacological activities, though the depth of research differs considerably.
| Biological Activity | This compound (Experimental Evidence) | Quercetin (Experimental & Clinical Evidence) |
|---|---|---|
| Antioxidant | Activates Nrf2/ARE pathway; induces antioxidant enzymes (GCLC, GCLM, NQO1); increases cellular glutathione [1]. | Potent free radical scavenger; upregulates endogenous antioxidant defenses [2] [3] [6]. |
| Anti-inflammatory | Reduces levels of inflammatory markers (NF-κB, TNF-α, IL-6, IL-1β, COX-2) in vivo [7]. | Inhibits production of inflammatory cytokines (e.g., IL-8, TNF) and enzymes [3] [8]. |
| Anticancer | Identified as having anticancer potential [4]. | Induces apoptosis, cell cycle arrest (G2/M), inhibits proliferation & migration; modulates pathways (PI3K, MAPK) [9] [3] [10]. |
| Cardioprotective | Attenuates arsenic-induced cardiotoxicity by reducing oxidative stress, inflammation, and apoptosis [7]. | Reduces oxidative stress and histopathological damage in traumatic cardiac injury; improves endothelial function [6]. |
| Other Activities | Anti-mutagenic, antimicrobial, antiviral [4]. | Antimicrobial, antiviral, anti-allergic, antidiabetic, neuroprotective [2] [3] [8]. |
The biological activities of this compound and quercetin are mediated through their interactions with specific cellular signaling pathways.
This compound's primary characterized mechanism is its potent antioxidant effect through the Nrf2 pathway [1]. The following diagram illustrates this mechanism and the experimental workflow used to elucidate it.
Quercetin's well-studied anticancer effects involve a multi-target approach, as shown in the pathway below, which synthesizes findings from cell-based studies [9].
| Parameter | This compound | Quercetin |
|---|---|---|
| Bioavailability & Delivery | Not extensively reported in search results. | Poor water solubility, substantial first-pass metabolism, low bioavailability. Nanoformulations (NPs, nanoemulsions) under investigation to enhance delivery [2] [10]. |
| Research Scope | Early-stage research; pharmacological activities identified, but mechanistic studies are limited primarily to antioxidant/cytoprotective effects [4] [1] [7]. | Extensive pre-clinical research and some clinical trials; well-characterized mechanisms across multiple disease models; recognized nutraceutical [2] [3] [8]. |
| Toxicity Profile | Showed no cytotoxicity in HepG2 cells at concentrations up to 100 μM for 24 hours [1]. | Generally considered safe; human trials use doses from 500 mg to 1000 mg daily [8]. |
Future research on this compound should focus on expanding mechanistic studies beyond antioxidant effects, evaluating its bioavailability, and conducting in vivo validation across more disease models. For quercetin, the priority lies in advancing clinical trials and optimizing nano-delivery systems for therapeutic application.
This compound is a bioactive flavonoid found in plants like Patchouli (Pogostemon cablin) and Clove (Syzygium aromaticum). The table below summarizes its documented biological activities and research status.
| Aspect | Details |
|---|---|
| Source Plants | Pogostemon cablin (Patchouli) [1], Syzygium aromaticum (Clove) [2] |
| Reported Biological Activities | Antioxidant, anti-inflammatory, antimicrobial, anticancer, anti-mutagenic, antidepressant, antiemetic, antiviral, cytotoxic [1] [2] |
| Research Context | Studied as one of many compounds in plant extracts; detailed, isolated profiling is limited [1] [2] |
| Comparative Data Status | Direct quantitative comparisons of its antioxidant capacity against common flavonoids are not available in recent literature. |
To objectively compare the antioxidant capacity of flavonoids like this compound, researchers use standardized assays. The methodologies below are commonly described in the literature for evaluating other flavonoids and provide a framework for how such a comparison of this compound could be conducted.
| Assay Name | Measures Against | Principle & Procedure | Key Measurement |
|---|---|---|---|
| ABTS Radical Scavenging [3] [4] | ABTS•+ radical cation | Antioxidant decolorizes pre-formed blue-green ABTS•+ solution. | Absorbance loss at 734 nm; Trolox Equivalents or n-value (moles of radical neutralized per mole of antioxidant). |
| FRAP (Ferric Reducing Antioxidant Power) [3] | Fe³⁺-TPTZ complex | Antioxidant reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) in acidic conditions. | Increase in blue color intensity at 593 nm; Ascorbic Acid or Ferrous Sulfate Equivalents. |
| DPPH Free Radical Scavenging [5] | DPPH• radical | Antioxidant decolorizes purple methanol/ethanol DPPH solution. | Absorbance loss at 517 nm; IC₅₀ (concentration to scavenge 50% of radicals) or Ascorbic Acid Equivalents. |
| Cellular/Anti-hemolytic Assays [3] | Oxidants like AAPH or HOCl in cell systems | Protection of biological membranes (e.g., red blood cells) from oxidative damage. | Percentage inhibition of hemolysis or oxidation of intracellular probes. |
The following diagram illustrates a typical workflow for extracting, analyzing, and comparing antioxidant activity in plant samples, which could be applied to this compound research.
The table below summarizes the key molecular mechanisms and experimental evidence supporting pachypodol's anti-inflammatory effects.
| Mechanism / Target | Experimental Model | Observed Effects | Citation |
|---|---|---|---|
| TLR4-MyD88-NF-κB/MAPK Pathway Inhibition | LPS-induced macrophages (in vitro) & ALI mice (in vivo) | Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); repaired lung barrier; ameliorated acute lung injury (ALI). | [1] |
| ERK-Dependent Nrf2 Activation | Human liver cancer cells (HepG2) | Increased nuclear Nrf2; upregulated antioxidant genes (GCLC, GCLM, NQO1); protected cells from oxidative stress. | [2] |
| General Anti-inflammatory Properties | Literature Review | Confirmed activities include anti-inflammatory, antioxidant, and anti-mutagenic. | [3] [4] |
To help you evaluate and potentially replicate these findings, here is a detailed description of the key methodologies used in the cited research.
In Vitro Anti-inflammatory Assay [1]
In Vivo Model for Acute Lung Injury (ALI) [1]
Mechanism Investigation via Western Blot [1]
Nrf2 Pathway Activation Assay [2]
The diagram below illustrates the mechanism by which this compound, delivered via liposomes (Pac-lipo), ameliorates Acute Lung Injury (ALI), as revealed by the cited research [1].
The table below summarizes the fundamental information about this compound as a bioactive compound, which forms the basis for its use in research [1] [2].
| Characteristic | Description |
|---|---|
| IUPAC Name | 4′,5-Dihydroxy-3,3′,7-trimethoxyflavone [3] |
| Chemical Formula | C₁₈H₁₆O₇ [1] [2] |
| Plant Source | Primarily isolated from Pogostemon cablin (Patchouli) [1] [2]. Also found in other plants like Euphorbia neriifolia [4]. |
| Bioactivity Profile | Antioxidant, anti-inflammatory, anti-microbial, antiviral, anticancer, cytoprotective [1] [3] [2]. |
While full analytical protocols are not available in the searched literature, the following tables summarize key quantitative findings from recent pharmacological studies.
Table 1: Cytoprotective and Antioxidant Effects (In Vitro) This data is primarily from a study on HepG2 cells (a human liver cancer cell line) conducted by researchers at Hanyang University [5].
| Experimental Measure | Result / Outcome | Experimental Protocol Summary |
|---|---|---|
| Cytoprotection | Pretreatment for 12h significantly protected cells from t-BHP-induced oxidative death [5]. | HepG2 cells were pretreated with this compound (3-100 μM) for 1 or 12 hours, then exposed to tert-butyl hydroperoxide (t-BHP) to induce oxidative stress. Cell viability was measured, likely via MTT or similar assay [5]. |
| ROS Scavenging | Attenuated intracellular ROS production induced by t-BHP [5]. | Intracellular ROS levels were measured using a fluorescent probe (DCFH-DA) after this compound pretreatment and t-BHP exposure [5]. |
| Nrf2 Pathway Activation | Enhanced ARE-luciferase activity; induced nuclear accumulation of Nrf2; upregulated mRNA of GCLC, GCLM, and NQO1 [5]. | HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter plasmid were used. Nuclear Nrf2 was detected by Western blot. mRNA levels were quantified by RT-PCR [5]. |
| Mechanistic Insight | Nrf2 activation was abolished by ERK inhibitor (PD98059), indicating an ERK-dependent pathway [5]. | Cells were co-treated with this compound and the specific ERK pathway inhibitor PD98059, followed by measurement of ARE-luciferase activity and Nrf2 levels [5]. |
Table 2: Anti-inflammatory & Therapeutic Potential in Disease Models This data consolidates findings from molecular docking and animal model studies [3] [6].
| Model / Approach | Key Finding | Experimental Protocol Summary |
|---|---|---|
| Molecular Docking (COVID-19) | Identified as a key bioactive in Xuanfei Baidu Granule, predicted to bind NLRP3 and CSF2 targets to reduce inflammation [6]. | Bioinformatic screening of TCM formula. Molecular docking simulations performed to predict binding affinity and interactions between this compound and protein targets associated with COVID-19 cytokine storm [6]. |
| Acute Lung Injury (ALI) Model | This compound-loaded liposomes (Pac-lipo) ameliorated LPS-induced ALI in mice [3]. | Liposomes were prepared via thin-film hydration. Mice with LPS-induced ALI were treated with Pac-lipo. Outcomes assessed via lung histology, inflammatory cytokine levels (TNF-α, IL-6), and pulmonary function tests [3]. |
| Formulation Challenge | Native this compound has poor water solubility, limiting clinical application [3]. | The study highlighted the need for advanced delivery systems, like liposomes, to improve the bioavailability and efficacy of hydrophobic this compound [3]. |
The diagram below illustrates the key experimental workflow and mechanism for elucidating this compound's cytoprotective effect via the Nrf2 pathway, as revealed in the research [5].
The following table summarizes the key bioactivities of pachypodol identified in recent research. Please note that these findings describe its effects in various models, but do not provide direct IC50 comparisons with other compounds.
| Pharmacological Activity | Experimental Model/Context | Key Findings / Proposed Mechanism |
|---|---|---|
| Antioxidant & Cytoprotective [1] | HepG2 cells (human liver cancer cell line) | Activates the Nrf2/ARE signaling pathway via ERK-dependent mechanism; increases nuclear Nrf2 accumulation and upregulates antioxidant enzymes (GCLC, GCLM, NQO1); protects against tert-butyl hydroperoxide (t-BHP)-induced oxidative cell death. |
| Potential Anti-inflammatory (COVID-19) [2] | Molecular docking & dynamics simulation study | Identified as a key component in Xuanfei Baidu Granule (XFBD); suggested to inhibit the activation of NLRP3 inflammasome, potentially reducing inflammatory response and apoptosis associated with SARS-CoV-2 infection. |
| Broad-Spectrum Bioactivity [3] [4] | Literature review of Pogostemon cablin | Reported activities based on various assays and methodologies include anti-inflammatory, antioxidant, anti-mutagenic, antimicrobial, antidepressant, anticancer, antiemetic, antiviral, and cytotoxic effects. |
For research purposes, here is a deeper look into the key experimental findings:
Mechanism of Hepatoprotection: The 2019 study demonstrated that this compound's antioxidant effect is mediated through the ERK-dependent Nrf2 activation pathway [1]. Pre-treatment of HepG2 cells with this compound for 12 hours significantly increased the cellular glutathione (GSH) content by approximately 5-fold and upregulated mRNA levels of Nrf2-target genes. This cytoprotection was completely abolished when cells were co-treated with PD98059, a specific ERK inhibitor, confirming the crucial role of this kinase [1].
Workflow for Antioxidant Mechanism Elucidation: The diagram below summarizes the experimental approach used to define this compound's mechanism of action in the referenced study [1].
While specific data for the pure compound pachypodol is scarce, a study evaluated a methanol extract from the roots of Pachypodanthium staudtii, a plant from the Annonaceae family [1].
The table below summarizes the cytotoxic activity of this extract against a panel of cancer cell lines [1]:
| Cancer Cell Line | Cancer Type | IC₅₀ Value (μg/mL) |
|---|---|---|
| CCRF-CEM | Leukemia | < 20 |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 10.13 |
| HCT116 (p53⁻/⁻) | Resistant Colon Carcinoma | 72.01 |
| MDA-MB-231-BCRP | Breast Carcinoma | 21.51 |
| U87MG.ΔEGFR | Glioblastoma | 30.67 |
| A2780 | Ovarian Carcinoma | 32.21 |
This data suggests that the Pachypodanthium staudtii extract, which contains a mixture of compounds, possesses cytotoxic properties. The variation in IC₅₀ values indicates its activity is cell line-dependent. Further research is needed to isolate this compound from this extract and test it individually.
The methodology for determining cytotoxicity is well-standardized. The following workflow outlines the key steps, and the details of common assays are provided thereafter [2] [1] [3].
Key Experimental Details:
Given the limited data on this compound specifically, you may find the following suggestions helpful:
A 2020 DFT investigation specifically explored the antioxidant action of pachypodol (a bioactive compound from the patchouli plant) and evaluated the performance of the B3LYP and M06-2X functionals [1] [2]. The table below summarizes the key quantitative findings from this study.
| Comparison Metric | B3LYP/6-311G(d,p) | M06-2X/6-311G(d,p) | Remarks / Significance |
|---|---|---|---|
| Preferred Antioxidant Mechanism | HAT (in gas and solvent phases) | HAT (in gas and solvent phases) | Both methods consistently identified the Hydrogen Atom Transfer (HAT) pathway as the most favorable [1]. |
| Bond Dissociation Enthalpy (BDE) | Provided "appreciable results" [1] | Not specified, but implied to be less favorable | A lower BDE suggests an easier cleavage of the O-H bond, favoring the antioxidant reaction. B3LYP was noted as superior for this parameter [1]. |
| Ionization Potential (IP) | Provided "appreciable results" [1] | Not specified, but implied to be less favorable | A lower IP facilitates the initial electron loss in the SET-PT mechanism. B3LYP performed better [1]. |
| Proton Dissociation Enthalpy (PDE) | Provided "appreciable results" [1] | Not specified, but implied to be less favorable | A lower PDE favors the second step of the SET-PT mechanism. B3LYP was the preferred method [1]. |
| General Conclusion | Established radical scavenging of this compound well; recommended for BDE, IP, and PDE analysis [1]. | Not recommended as the primary method for the parameters above in this specific study [1]. | The study concluded that B3LYP yielded more satisfactory results for elucidating this compound's antioxidant activity [1]. |
The quantitative data in the table above was generated using the following detailed methodological workflow [1] [2]. The diagram below outlines the key steps involved in this computational study.
Key Experimental Details:
While the specific study on this compound favored B3LYP, the choice between these functionals is system-dependent. Broader computational studies highlight their inherent differences, which can guide your selection for other applications:
Here is a summary of the key information available from recent studies:
| Aspect | Available Data & Context |
|---|---|
| Pharmacokinetic Study (Animal) | A 2024 study established an UPLC-MS/MS method to simultaneously detect this compound among 14 other components in rat plasma after oral administration of Pogostemon cablin extract [1]. |
| Quantifiable Detection | The analytical method was validated. This compound was successfully detected and quantified in the plasma of rats given the extract, confirming its absorption [1]. |
| Specific PK Parameters | The search results do not provide specific numerical pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½) for this compound from the above study [1]. |
| In Vivo Biological Activity | A 2021 study in rats demonstrated that this compound (10 mg/kg) has efficacy against chemical-induced testicular toxicity, proving it is biologically active in living organisms [2]. |
The most relevant methodological detail comes from the 2024 pharmacokinetic study, which outlines the protocol for detecting this compound in biological samples [1]:
While full PK data is unavailable, research has elucidated key molecular mechanisms behind this compound's activity. The diagram below illustrates its role in activating the cellular antioxidant defense system via the Nrf2 pathway, a mechanism discovered in a 2019 study [3]:
This mechanism is central to its observed antioxidant and cytoprotective effects [3] [2]. Beyond this, this compound has demonstrated a range of other pharmacological activities in various models, as summarized below:
| Pharmacological Activity | Experimental Findings / Model |
|---|---|
| Antioxidant | Protects HepG2 liver cells from oxidative stress; activates the Nrf2/ARE pathway [3]. |
| Anti-inflammatory | Studied as a component in traditional Chinese formulas for inflammatory illnesses [4]. |
| Antimicrobial | Shows activity against various microbes [4]. |
| Anticancer | Exhibits cytotoxic properties against cancer cells [4]. |
| Antidepressant | Investigated for potential mood-related effects [4]. |
| Antiemetic | Used in traditional medicine to relieve vomiting [4]. |
The table below summarizes key experimental findings on the anti-mutagenic activity of this compound and related compounds from Pogostemon cablin, based on the Ames test using Salmonella typhimurium TA100 [1].
| Compound Tested | Mutagen Challenged | Result (ID₅₀ or % Suppression) | Key Finding |
|---|---|---|---|
| This compound [1] | Trp-P-1 (requires metabolic activation) | > 80% suppression at <0.06 μmol/mL | Highly active against this mutagen |
| This compound [1] | Activated Trp-P-1 | Suppression effect decreased | Lower activity against the pre-activated mutagen |
| This compound [1] | Furylfuramide | No significant suppression at 0.6 μmol/mL | Activity is mutagen-specific |
| 3,7,4'-tri-O-methylkaempferol [1] | Furylfuramide | 50% suppression (ID₅₀) at 0.25 μmol/mL | More potent against furylfuramide than this compound |
| 7,4'-di-O-methyleriodictyol [1] | Furylfuramide | 50% suppression (ID₅₀) at 0.25 μmol/mL | More potent against furylfuramide than this compound |
This data demonstrates that This compound's anti-mutagenic effect is highly potent but depends on the specific mutagen involved, showing strong activity against Trp-P-1 but not furylfuramide [1]. The decreased effect against activated Trp-P-1 suggests its mechanism may involve interfering with the metabolic activation of mutagens [1].
Understanding the methods used to generate this data is crucial for evaluation. Here are the core experimental protocols from the cited studies.
Beyond direct anti-mutagenic activity, research indicates this compound activates a key cellular defense system. The diagram below illustrates this ERK-dependent Nrf2 activation pathway, a proposed mechanism for its antioxidant and cytoprotective effects [3].
This mechanism is critical for its cytoprotective effect. In HepG2 cells (a human liver cancer cell line), pretreatment with this compound significantly increased nuclear levels of Nrf2, upregulated mRNA and protein levels of antioxidant enzymes (GCLC, GCLM, NQO1), boosted cellular glutathione (GSH) content by approximately 5-fold, and protected cells from death induced by tert-butyl hydroperoxide (t-BHP) [3]. The use of the ERK inhibitor PD98059 completely blocked this compound-induced Nrf2 activation, confirming the pathway's dependence on ERK signaling [3].
This compound exhibits a wide range of biological activities beyond anti-mutagenesis, as summarized below [4] [5] [6].
| Pharmacological Activity | Reported Findings / Proposed Context |
|---|---|
| Antioxidant | Activates the Nrf2/ARE pathway, boosts cellular glutathione, and protects hepatocytes from oxidative stress [3]. |
| Anti-inflammatory | Used in traditional Chinese medicine formulas (e.g., Houdan Pill, Baoji Pill) for treating inflammatory illnesses [4]. |
| Anticancer / Cytotoxic | Reported as one of the multiple biological activities of the compound, though specific mechanistic details for cancer were not in the search results [4] [5]. |
| Antimicrobial | Listed among its broad-spectrum bioactive potential [4] [5]. |
| Antiviral | Listed among its broad-spectrum bioactive potential [4] [5]. |
| Antidepressant | The essential oil of its source plant, Pogostemon cablin, is used in aromatherapy for this purpose; this compound is a constituent [4]. |
For researchers, this compound represents a compelling candidate for further development as a chemopreventive agent. Future work should focus on more complex in vivo models to validate its anti-mutagenic and cytoprotective effects, further elucidate its structure-activity relationships, and explore its potential in combination therapies.